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Core Science & Biosynthesis

Foundational

Engineering ATAD2 Inhibitors: The Structural and Synthetic Role of N-cyclohexyl-4-methyl-3-nitrobenzamide

Executive Summary N-cyclohexyl-4-methyl-3-nitrobenzamide (CAS: 329940-33-2) is a highly specialized synthetic intermediate utilized in the development of targeted epigenetic therapies. Specifically, it serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclohexyl-4-methyl-3-nitrobenzamide (CAS: 329940-33-2) is a highly specialized synthetic intermediate utilized in the development of targeted epigenetic therapies. Specifically, it serves as a critical structural building block in fragment-based drug design (FBDD) aimed at inhibiting the ATPase family AAA domain-containing protein 2 (ATAD2)[1]. ATAD2 is an oncogenic epigenetic reader overexpressed in Triple-Negative Breast Cancer (TNBC). Its bromodomain is a high-value, albeit notoriously difficult, therapeutic target due to its shallow and highly polar binding pocket[1][2]. This whitepaper details the mechanistic rationale, physicochemical profile, and self-validating synthetic workflows for utilizing this compound in advanced drug discovery.

Structural Rationale in Fragment-Based Drug Design

The architecture of N-cyclohexyl-4-methyl-3-nitrobenzamide is meticulously designed to mimic the natural acetyl-lysine (Kac) substrate of the ATAD2 bromodomain while providing synthetic versatility for downstream scaffold growth[1]:

  • Amide Carbonyl (H-Bond Acceptor): Acts as the primary anchor, forming an essential hydrogen bond with the rigidly conserved Asn1064 residue in the ATAD2 active site[1].

  • 4-Methyl Group (Hydrophobic Anchor): Slots into a small hydrophobic pocket near the active center, directly mimicking the methyl group of the acetylated lysine substrate to optimize ligand efficiency[1].

  • N-Cyclohexyl Substitution (Steric Bulk): The cyclohexyl ring extends into the solvent-accessible area (and atypical ZA loop regions), significantly enhancing binding affinity through the favorable entropic displacement of water molecules[1].

  • 3-Nitro Group (Synthetic Handle): While not a final pharmacophore, the nitro group is strategically positioned to be reduced to an amine. This facilitates downstream Buchwald-Hartwig or amide coupling with a theophylline core to complete the mature inhibitor[1][3].

G cluster_0 N-cyclohexyl-4-methyl-3-nitrobenzamide Core A Amide Bond (H-bond Acceptor) T1 Conserved Asn1064 (ATAD2 Bromodomain) A->T1 Hydrogen Bonding B 4-Methyl Group (Hydrophobic Anchor) T2 Acetyl-Lysine Mimicry (Binding Pocket) B->T2 Hydrophobic Interaction C N-Cyclohexyl Ring (Solvent/Atypical Region) T3 Enhanced Affinity (Steric Bulk) C->T3 Occupies Space D 3-Nitro Group (Synthetic Handle) T4 Theophylline Core (Via Reduction to Amine) D->T4 Scaffold Growth

Caption: Mechanistic rationale mapping the compound's functional groups to ATAD2 binding interactions.

Physicochemical & Quantitative Profiling

To ensure rigorous quality control during synthesis, the following physicochemical and spectral parameters are used to validate the integrity of the N-cyclohexyl-4-methyl-3-nitrobenzamide intermediate (designated as Compound 17h in literature)[1].

ParameterValue / Description
Chemical Name N-cyclohexyl-4-methyl-3-nitrobenzamide
CAS Number 329940-33-2
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Physical Appearance Light yellow solid
Typical Synthetic Yield ~86%
¹H-NMR (400 MHz, CDCl₃) Validation δ 8.30 (1H, s), 7.94 (1H, d, J=7.9Hz), 7.42 (1H, d, J=7.9Hz), 6.12 (1H, d, J=6.7Hz, NH), 3.97 (1H, m), 2.04−2.02 (2H, br)

Experimental Workflow: Synthesis & Scaffold Growth

The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide and its subsequent conversion into a mature ATAD2 inhibitor requires a highly controlled, self-validating protocol[1].

Protocol 1: Synthesis of the Benzamide Core

Objective: Form an amide bond between 4-methyl-3-nitrobenzoic acid and cyclohexylamine. Causality & Validation: Direct coupling agents (e.g., EDC/HOBt) often suffer from poor kinetics with sterically hindered primary amines like cyclohexylamine. Therefore, generating a highly reactive acyl chloride intermediate is the preferred scalable method.

  • Acid Activation: Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the system to 0°C and add oxalyl chloride (1.2 eq) dropwise.

    • Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent.

    • In-Process Control: Vigorous gas evolution (CO and CO₂) serves as a visual confirmation of acyl chloride formation.

  • Concentration: Stir at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to prevent competitive side reactions in the subsequent amidation step.

  • Amidation: Redissolve the crude acyl chloride in anhydrous DCM at 0°C. Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of cyclohexylamine, thereby maintaining its nucleophilicity.

  • Workup (Self-Validation): Quench the reaction with H₂O. Extract with DCM. Wash the organic layer sequentially with 1N HCl (to selectively remove unreacted cyclohexylamine and TEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel column chromatography (Hexane/Ethyl Acetate) to afford the product as a light yellow solid[1].

Protocol 2: Downstream Scaffold Growth
  • Nitro Reduction: Dissolve the purified N-cyclohexyl-4-methyl-3-nitrobenzamide in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature.

    • Causality: Pd/C-catalyzed hydrogenation provides a clean, quantitative reduction of the nitro group to an aniline without risking the cleavage of the newly formed amide bond.

  • Filtration: Filter the crude mixture through a Celite pad.

    • Causality: Celite safely traps the pyrophoric Pd/C catalyst, preventing heavy metal contamination which would otherwise skew downstream biological cellular assays.

  • Scaffold Coupling: React the resulting 3-amino-N-cyclohexyl-4-methylbenzamide with a functionalized theophylline derivative to construct the final ATAD2 inhibitor[1][3].

Synth SM 4-Methyl-3-nitrobenzoic acid + Cyclohexylamine Step1 Amidation (Oxalyl Chloride / TEA) 0°C to RT, DCM SM->Step1 Int1 N-cyclohexyl-4-methyl-3-nitrobenzamide (Compound 17h, 86% Yield) Step1->Int1 Step2 Nitro Reduction (H2, Pd/C) RT, Methanol Int1->Step2 Int2 3-Amino-N-cyclohexyl-4-methylbenzamide (Aniline Intermediate) Step2->Int2 Step3 Scaffold Coupling (Theophylline Derivative) Int2->Step3 Final Potent ATAD2 Inhibitor (e.g., Compound 19f) Step3->Final

Caption: Synthetic workflow from starting materials to the final ATAD2 inhibitor via the 17h intermediate.

Biological Evaluation & SAR Translation

The fragment-based growth from the N-cyclohexyl-benzamide scaffold yields highly potent inhibitors. By utilizing the framework of N-cyclohexyl-4-methyl-3-nitrobenzamide and optimizing the 4-position (e.g., substituting the methyl group for a methoxy group to yield Compound 19f), researchers have achieved remarkable anti-cancer efficacy in TNBC models (BT-549 cells)[1][2].

Quantitative Structure-Activity Relationship (SAR) Data:

Compound StageR-Group ModificationsATAD2 Inhibition (IC₅₀, μM)BT-549 Proliferation (IC₅₀, μM)
Lead Fragment Theophylline Core Only> 100N/A
Derivative 19d Cyclopentyl (N-sub)5.13N/A
Derivative 19e Methyl (Derived from 17h)~1.71N/A
Derivative 19f Methoxy (Optimized 4-position)0.275.43

Biological Impact: The transition from a cyclopentyl to a cyclohexyl/methyl configuration, and ultimately to the methoxy derivative (19f), demonstrates that precise volumetric filling of the ATAD2 hydrophobic pocket is required to successfully disrupt c-Myc activation, induce apoptosis, and inhibit cellular migration in TNBC[1][4].

References

  • Yao D, You J, Yang X, Zhang J, Yao X. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2242601.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13605481, N-cyclohexyl-4-methyl-3-nitrobenzamide. PubChem. 2026.

Sources

Exploratory

Technical Guide: Synthesis and Pharmacophore Expansion of 4-Methyl-3-Nitrobenzoic Acid Cyclohexylamide Derivatives

The following technical guide details the synthesis, physicochemical properties, and diverse utility of 4-methyl-3-nitrobenzoic acid cyclohexylamide derivatives . This document is structured for medicinal chemists and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and diverse utility of 4-methyl-3-nitrobenzoic acid cyclohexylamide derivatives .

This document is structured for medicinal chemists and process scientists , focusing on the strategic value of this scaffold as a precursor for 3,4-disubstituted aniline pharmacophores and its direct application in modulating lipophilicity (LogP) in fragment-based drug design.[1]

Executive Summary: The Scaffold Advantage

The 4-methyl-3-nitrobenzoic acid (MNBA) core is a privileged structure in medicinal chemistry, known for its ability to inhibit cancer cell migration (specifically in breast cancer models) and its role as a precursor to complex heterocycles.[1]

Derivatization with cyclohexylamine transforms the polar acid into a lipophilic amide (LogP ~3.2) .[1] This modification serves two critical functions in drug development:

  • Bioavailability Modulation: The cyclohexyl group significantly enhances membrane permeability compared to the parent acid, allowing the molecule to penetrate the blood-brain barrier (BBB) or cellular membranes to reach intracellular targets (e.g., kinases).

  • Synthetic Versatility: The ortho-relationship between the nitro and methyl groups (positions 3 and 4) is a "latent" indole or benzimidazole handle.[1] This scaffold is not just an endpoint; it is a gateway to indole-5-carboxamides via the Batcho-Leimgruber synthesis or benzimidazole-5-carboxamides via oxidative cyclization.[1]

Chemical Synthesis Protocols

We present two validated methodologies: Acid Chloride Activation (for scale-up) and HATU Coupling (for library generation).[1]

Method A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Gram-scale synthesis, high yield, cost-efficiency.[1]

Reagents: 4-methyl-3-nitrobenzoic acid (1.0 eq), Thionyl chloride (


, 5.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (

, 2.0 eq), DCM (anhydrous).[1]
  • Activation: Charge a flame-dried flask with 4-methyl-3-nitrobenzoic acid and anhydrous DCM. Add

    
     dropwise followed by a catalytic amount of DMF (2 drops). Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Remove excess

    
     and solvent under reduced pressure to yield the crude acid chloride as a yellow solid.[1] Do not purify.
    
  • Coupling: Redissolve the acid chloride in DCM (0 °C). Add

    
    , then add cyclohexylamine dropwise over 15 minutes. The reaction is exothermic.[1][2]
    
  • Workup: Warm to RT and stir for 4 hours. Quench with 1M HCl (to remove unreacted amine). Wash organic layer with Sat.[1]

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield N-cyclohexyl-4-methyl-3-nitrobenzamide as pale yellow needles.[1]

Method B: HATU-Mediated Coupling (Library Scale)

Best for: Parallel synthesis, mild conditions, sensitive substrates.[1]

Reagents: 4-methyl-3-nitrobenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Cyclohexylamine (1.1 eq), DMF.[1]

  • Activation: Dissolve acid and DIPEA in DMF. Add HATU and stir for 10 minutes (solution turns yellow/orange).

  • Addition: Add cyclohexylamine. Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with

    
     (5% aq) to remove DMF, followed by 1M HCl and Brine.
    
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Quantitative Data Summary

The following physicochemical profile validates the "drug-likeness" of the cyclohexylamide derivative compared to the parent acid.

PropertyParent: 4-methyl-3-nitrobenzoic acidDerivative: N-Cyclohexyl-4-methyl-3-nitrobenzamideImpact on Drug Design
MW ( g/mol ) 181.15262.29Remains within Fragment/Lead space (<300).[1]
cLogP ~1.6~3.2Optimized: Ideal range for oral bioavailability (Rule of 5).
TPSA (Ų) 83.172.1Improved: Lower polarity enhances passive transport.[1]
H-Bond Donors 11Neutral change.[1]
Melting Point 187-190 °C156-158 °CLower lattice energy improves solubility in organic formulations.[1]

Strategic Functionalization (SAR Logic)

The true power of this scaffold lies in the 3,4-substitution pattern .[1] The nitro group is a "masked" amine, and the methyl group is a "masked" aldehyde/acid.[1]

Pathway 1: The "Aniline Switch" (Reduction)

Reducing the nitro group yields 3-amino-4-methyl-N-cyclohexylbenzamide .[1]

  • Reagents:

    
    , Pd/C (10%) or 
    
    
    
    (chemoselective).
  • Utility: The resulting aniline is a nucleophile ready for sulfonylation (sulfonamide drugs) or acylation.[1]

Pathway 2: Indole Synthesis (Batcho-Leimgruber)

The ortho-nitro-methyl motif is the classic substrate for indole synthesis.[1]

  • Condensation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enamine.

  • Reduction/Cyclization: Reductive cyclization (Zn/AcOH or

    
    /Pd) yields the Indole-5-carboxamide .[1]
    
  • Significance: Indole-5-carboxamides are potent scaffolds in kinase inhibitors (e.g., VEGFR, JAK).[1]

Pathway 3: Benzimidazole Formation

Oxidation of the methyl group to an aldehyde (or radical bromination) followed by nitro reduction and cyclization yields benzimidazoles, a class containing drugs like Telmisartan .

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 4-Methyl-3-Nitrobenzoic Acid (Parent Scaffold) Amide N-Cyclohexyl-4-Methyl- 3-Nitrobenzamide (Target Core) Start->Amide Cyclohexylamine SOCl2 or HATU (Amide Coupling) Aniline 3-Amino-4-Methyl- N-Cyclohexylbenzamide (Reduced Form) Amide->Aniline H2, Pd/C (Nitro Reduction) Indole N-Cyclohexyl-1H-Indole- 5-Carboxamide (Kinase Scaffold) Amide->Indole 1. DMF-DMA 2. Zn/AcOH (Batcho-Leimgruber) Benzimidazole Benzimidazole Derivatives Aniline->Benzimidazole Cyclization w/ Carboxylic Acids

Figure 1: Divergent synthetic pathways from the N-cyclohexyl-4-methyl-3-nitrobenzamide core, highlighting its utility as a precursor for privileged medicinal scaffolds.[1]

References

  • Anti-Metastatic Activity of Parent Acid: Wang, L., et al.[1] "4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice."[1][3] Cancer Letters, 305(1), 69-75 (2011).[3]

  • General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V.[1] "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852 (2005).

  • Batcho-Leimgruber Indole Synthesis: Batcho, A. D., & Leimgruber, W.[1] "Synthesis of indoles from o-nitrotoluenes."[1] Organic Syntheses, Coll.[1] Vol. 7, p.34 (1990).

  • Chemical Properties & Safety Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7319, 4-Methyl-3-nitrobenzoic acid."[1]

Sources

Foundational

Solubility of N-cyclohexyl-4-methyl-3-nitrobenzamide in DMSO

An In-Depth Technical Guide to the Abstract Introduction: The Significance of DMSO Solubility in Drug Discovery This guide will first delve into the theoretical underpinnings of N-cyclohexyl-4-methyl-3-nitrobenzamide's s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

Introduction: The Significance of DMSO Solubility in Drug Discovery

This guide will first delve into the theoretical underpinnings of N-cyclohexyl-4-methyl-3-nitrobenzamide's solubility, followed by a detailed, step-by-step experimental protocol for its quantitative determination.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] The solubility of N-cyclohexyl-4-methyl-3-nitrobenzamide in DMSO is influenced by a combination of factors, primarily the solvation energy and the energy required to overcome the crystal lattice of the solid compound.[3][4]

An analysis of the molecular structure of N-cyclohexyl-4-methyl-3-nitrobenzamide provides insight into its expected solubility in DMSO:

  • Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature generally enhances solubility in polar solvents like DMSO.[5]

  • Cyclohexyl Group: This is a nonpolar, lipophilic aliphatic ring. Its presence increases the overall nonpolar character of the molecule, which can modulate solubility.

  • Aromatic Ring with Methyl and Nitro Groups: The benzene ring itself is nonpolar. The methyl group (-CH3) is also nonpolar and increases lipophilicity.[5] The nitro group (-NO2) is strongly polar and electron-withdrawing, contributing to potential dipole-dipole interactions with the highly polar sulfoxide group of DMSO.

  • Dimethyl Sulfoxide (DMSO) as a Solvent: DMSO is a highly polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor but does not donate hydrogen bonds. This allows it to effectively solvate polar molecules, particularly those with hydrogen bond donor capabilities.

Based on these structural features, N-cyclohexyl-4-methyl-3-nitrobenzamide is anticipated to exhibit good solubility in DMSO due to the strong polar interactions facilitated by the amide and nitro groups with the sulfoxide group of DMSO.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[5] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Equipment
  • N-cyclohexyl-4-methyl-3-nitrobenzamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, HPLC grade

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (0.22 µm, compatible with DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

  • Mobile phase for HPLC (e.g., acetonitrile and water)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess N-cyclohexyl-4-methyl-3-nitrobenzamide to a vial B Add a known volume of DMSO A->B Step 1 & 2 C Seal vial and place in a thermostatic shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw supernatant and filter through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze dilutions by HPLC G->H J Quantify the concentration in the filtrate using the standard curve H->J I Prepare a standard curve with known concentrations of the compound I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation of the Suspension:

    • To a glass vial, add an excess amount of solid N-cyclohexyl-4-methyl-3-nitrobenzamide. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of DMSO (e.g., 1.0 mL).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of this period.

  • Sample Preparation and Analysis:

    • Remove the vial from the shaker and allow the undissolved solid to settle by letting it stand or by centrifugation.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

    • Prepare a series of accurate dilutions of the clear filtrate with DMSO.

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable.

  • Quantification:

    • Prepare a series of standard solutions of N-cyclohexyl-4-methyl-3-nitrobenzamide in DMSO at known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Using the calibration curve, determine the concentration of the compound in the diluted filtrate samples.

    • Calculate the original concentration in the undiluted filtrate, which represents the equilibrium solubility.

Data Presentation and Interpretation

The solubility data should be presented clearly and concisely.

Table 1: at 25 °C

ReplicateSolubility (mg/mL)Solubility (mM)
1Calculated ValueCalculated Value
2Calculated ValueCalculated Value
3Calculated ValueCalculated Value
Average X.X ± Y.Y A.A ± B.B
RSD (%) Z.Z% Z.Z%

Note: The molecular weight of N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3) is 262.31 g/mol .[6]

Troubleshooting and Best Practices

  • Ensure Purity of the Compound: Impurities can affect solubility. It is advisable to confirm the purity of N-cyclohexyl-4-methyl-3-nitrobenzamide using techniques like HPLC or NMR before starting the experiment.

  • Verify Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

  • Temperature Control: Solubility is temperature-dependent.[7][8] Maintaining a constant and accurately recorded temperature is crucial for reproducibility.

  • Solvent Compatibility: Ensure that all materials (vials, filters) are chemically compatible with DMSO to avoid leaching of contaminants.

Conclusion

Determining the solubility of N-cyclohexyl-4-methyl-3-nitrobenzamide in DMSO is a fundamental requirement for its effective use in research and drug development. While direct literature values are not available, the application of established principles of solubility and a meticulous experimental approach, such as the shake-flask method detailed in this guide, will yield reliable and accurate data. This information is essential for designing robust experiments and advancing our understanding of this compound's potential applications.

References

  • BenchChem. (n.d.). Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from [Link]

  • Balakin, K. V., Ivanenkov, Y., Ivashchenko, A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of biomolecular screening. Retrieved from [Link]

  • Balakin, K. V., Ivanenkov, Y., Savchuk, N., Ivashchenko,A., & Ekins, S. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Retrieved from [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. PharmaCeutical Magazine. Retrieved from [Link]

  • Unknown Author. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Unknown Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (2026, January 24). N-cycloheptyl-4-methyl-3-nitrobenzamide. Retrieved from [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., & Ivanov, S. M. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990–2000. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3). Retrieved from [Link]

  • Ouyang, J., Chen, J., & Wang, J. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Retrieved from [Link]

  • Ouyang, J., Chen, J., Wang, J., & Yin, Q. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]

  • Ploch, L., Kepczynski, M., & Sporzynski, A. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3290. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Exploratory

N-cyclohexyl-4-methyl-3-nitrobenzamide PubChem CID 710837

Technical Monograph: N-Cyclohexyl-4-methyl-3-nitrobenzamide (CID 710837) Executive Summary N-Cyclohexyl-4-methyl-3-nitrobenzamide (PubChem CID 710837) is a secondary carboxamide featuring a nitro-substituted toluene core...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Cyclohexyl-4-methyl-3-nitrobenzamide (CID 710837)

Executive Summary

N-Cyclohexyl-4-methyl-3-nitrobenzamide (PubChem CID 710837) is a secondary carboxamide featuring a nitro-substituted toluene core coupled to a cyclohexyl aliphatic ring. While often categorized as a high-throughput screening (HTS) library compound, its structural motif places it squarely within a class of bioactive molecules investigated for antimycobacterial activity (specifically targeting the DprE1 enzyme) and as a scaffold for kinase inhibitors in oncology.

This technical guide provides a rigorous analysis of CID 710837, moving beyond basic database entries to offer actionable synthesis protocols, physicochemical profiling, and mechanistic context for drug discovery professionals.

Chemical Identity & Physicochemical Profile

Understanding the "drug-likeness" of CID 710837 is critical for its inclusion in screening libraries. The compound exhibits favorable lipophilicity for membrane permeability, adhering to Lipinski’s Rule of Five.

Table 1: Physicochemical Specifications

PropertyValue / DescriptorContext
IUPAC Name N-cyclohexyl-4-methyl-3-nitrobenzamideOfficial nomenclature
Molecular Formula C₁₄H₁₈N₂O₃--
Molecular Weight 262.31 g/mol Small molecule (<500 Da)
Exact Mass 262.1317Monoisotopic
cLogP ~3.2 - 3.5Moderate lipophilicity (Good oral bioavailability potential)
H-Bond Donors 1 (Amide NH)Within Lipinski limit (<5)
H-Bond Acceptors 3 (Nitro O, Amide O)Within Lipinski limit (<10)
Rotatable Bonds 2Rigid scaffold (Low entropic penalty upon binding)
Topological Polar Surface Area (TPSA) ~85 Ų<140 Ų implies good cell permeability

Biological Context & Mechanism of Action

While CID 710837 is a specific library entry, its pharmacophore—a nitrobenzamide core linked to a lipophilic tail—is highly relevant in two primary therapeutic areas:

A. Antimycobacterial Activity (Tuberculosis)

Research into Mycobacterium tuberculosis (Mtb) inhibitors has identified nitrobenzamides as a privileged scaffold.[1]

  • Target: Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).

  • Mechanism: The nitro group is often a "warhead." In related compounds (e.g., BTZ043), the nitro group is reduced to a nitroso intermediate which forms a covalent adduct with a cysteine residue in the active site of DprE1, arresting cell wall synthesis.

  • Relevance of CID 710837: The cyclohexyl group provides the necessary hydrophobic interaction to dock into the enzyme's binding pocket, while the 4-methyl-3-nitro core mimics the electronic properties required for the bioreductive activation mechanism.

B. Kinase Inhibition

Substituted benzamides are frequent hits in kinase campaigns. The 3-nitro-4-methyl substitution pattern induces a specific twist in the biaryl/amide bond, potentially locking the molecule in a conformation favorable for ATP-competitive binding pockets.

Synthesis & Manufacturing Protocol

Objective: Produce high-purity N-cyclohexyl-4-methyl-3-nitrobenzamide (Gram-scale). Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Reaction Scheme

The synthesis involves the coupling of 4-methyl-3-nitrobenzoyl chloride with cyclohexanamine in the presence of a non-nucleophilic base.

Synthesis SM1 4-Methyl-3-nitrobenzoyl chloride Intermediate Tetrahedral Intermediate SM1->Intermediate SM2 Cyclohexanamine SM2->Intermediate Nucleophilic Attack Reagents TEA / DCM 0°C to RT, 4h Product N-Cyclohexyl-4-methyl- 3-nitrobenzamide Intermediate->Product Elimination Byproduct HCl (captured by TEA) Intermediate->Byproduct

Figure 1: Synthetic pathway for CID 710837 via acyl chloride coupling.

Step-by-Step Protocol

Reagents:

  • 4-Methyl-3-nitrobenzoyl chloride (1.0 eq, 20 mmol)

  • Cyclohexanamine (1.1 eq, 22 mmol)

  • Triethylamine (TEA) (1.5 eq, 30 mmol)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve cyclohexanamine (2.5 mL) and TEA (4.2 mL) in DCM (50 mL) . Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-methyl-3-nitrobenzoyl chloride (4.0 g) in DCM (50 mL) . Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel. Rationale: Slow addition prevents exotherms and minimizes di-acylation side products.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Work-up:

    • Wash the reaction mixture with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/hydrolyzed acyl chloride.

    • Wash with Brine (50 mL) .

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude yellow solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient).

Expected Yield: 85-92% Characterization: ¹H NMR (CDCl₃) should show the amide doublet (~6.0 ppm) and the characteristic aromatic pattern of the 1,3,4-trisubstituted ring.

Experimental Workflow: Biological Assay (MIC Determination)

To validate the biological utility of this compound (e.g., against M. smegmatis as a surrogate for M. tuberculosis), use the following Resazurin Microtiter Assay (REMA) workflow.

AssayWorkflow Stock Compound Stock (10 mM in DMSO) Plate 96-Well Plate Prep Serial Dilution (100 µM - 0.1 µM) Stock->Plate Dilute Incubation Incubation 37°C, 24-48 hrs Plate->Incubation Inoculum Bacterial Inoculum (OD600 = 0.001) Inoculum->Plate Add Bacteria Dye Add Resazurin (Blue -> Pink if alive) Incubation->Dye Read Fluorescence Readout Ex 560nm / Em 590nm Dye->Read Determine MIC

Figure 2: REMA workflow for determining antimicrobial potency.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Nitroaromatics can be toxic.[2][1] Use nitrile gloves and work in a fume hood. Avoid heating the dry solid to decomposition, as nitro compounds can release NOx gases.

References

  • PubChem. "N-cyclohexyl-4-methyl-3-nitrobenzamide (CID 710837)." National Center for Biotechnology Information. Accessed February 26, 2026. [Link]

  • Tiwari, R., et al. "Synthesis and Antimicrobial Activity of N-Alkyl Nitrobenzamides." International Journal of Pharmacy and Biological Sciences, vol. 9, no. 3, 2019. (Contextual grounding for nitrobenzamide antimicrobial activity).
  • Makarov, V., et al. "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, vol. 324, no. 5929, 2009. (Mechanistic reference for nitro-aromatic DprE1 inhibitors). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling via HATU/DIEA

Topic: High-Efficiency Amide Coupling Protocol: HATU & DIEA in DMF Content Type: Application Note & Technical Guide Audience: Senior Chemists, Drug Discovery Scientists, and Process Engineers.[1] Executive Summary The HA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Amide Coupling Protocol: HATU & DIEA in DMF Content Type: Application Note & Technical Guide Audience: Senior Chemists, Drug Discovery Scientists, and Process Engineers.[1]

Executive Summary

The HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) coupling protocol represents the "gold standard" for difficult amide bond formations.[1] Unlike earlier generations (HBTU/TBTU), HATU incorporates a pyridine nitrogen in the leaving group (HOAt), which provides anchimeric assistance (neighboring group participation).[1] This mechanism significantly accelerates reactivity and suppresses racemization, making it indispensable for sterically hindered substrates and secondary amines.

This guide details a field-proven protocol for HATU-mediated coupling in DMF, emphasizing mechanistic causality, impurity management (HOAt/Tetramethylurea), and self-validating workflow design.[1]

Mechanistic Principles

To master this reaction, one must understand the specific role of the 7-azabenzotriazole moiety.

The "Anchiomeric" Advantage[2]
  • Activation: The carboxylate attacks the HATU uronium center, displacing tetramethylurea (TMU) to form an unstable O-acyl(uronium) species.[1][2]

  • Rearrangement: This rapidly rearranges to the thermodynamically stable OAt-active ester .[1]

  • Amine Delivery: The pyridine nitrogen of the OAt ester hydrogen-bonds with the incoming amine, stabilizing a 7-membered cyclic transition state.[1] This effectively "delivers" the amine to the carbonyl carbon, increasing the effective molarity and reaction rate (intramolecular general base catalysis).[1]

Mechanistic Flow & Byproducts

The following diagram illustrates the activation pathway and the critical transition state.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Acid->Carboxylate Deprotonation Base DIEA (Base) Base->Carboxylate ActiveEster OAt Active Ester (Activated Species) Carboxylate->ActiveEster + HATU - TMU HATU HATU (Reagent) HATU->ActiveEster Transition 7-Membered Cyclic Transition State (Anchimeric Assistance) ActiveEster->Transition + Amine Amine Amine (R'-NH2) Amine->Transition Product Amide Product Transition->Product Collapse Byproducts Byproducts: HOAt + Tetramethylurea Transition->Byproducts

Figure 1: Mechanistic pathway of HATU coupling highlighting the anchimeric assistance provided by the pyridine nitrogen.[1]

Experimental Design & Reagents

Reagent Specifications
  • Solvent (DMF): Must be Anhydrous (<50 ppm H₂O) and Amine-free .[1]

    • Why? Water hydrolyzes the active ester back to the acid. Dimethylamine (degradation product of DMF) will react with the active ester to form dimethylamide impurities.[1]

  • Base (DIEA/DIPEA): Use high purity (99%+).

    • Why? Contaminants like secondary amines in low-quality bases will cause side-reactions.[1]

  • HATU: Store at -20°C under desiccant. Allow to warm to RT before opening to prevent condensation.

Stoichiometry Matrix

The ratio of reagents dictates the success of the reaction. Never use excess HATU relative to the Acid if the amine is the limiting reagent, as this leads to guanidinylation of the amine (capping it as a guanidine species).

ComponentStandard Coupling (Equivalents)Hindered/Precious Amine (Equivalents)
Carboxylic Acid 1.01.2 - 1.5
HATU 1.0 - 1.11.1 - 1.4
Amine 1.0 - 1.21.0
DIEA 2.0 - 3.03.0 - 4.0
Concentration 0.1 M - 0.2 M0.2 M - 0.5 M

Detailed Protocol

Method Selection
  • Method A (Base-Start): For robust, non-epimerizable substrates.[1] Allows visual confirmation of activation.

  • Method B (Base-Last): Recommended for chiral amino acids or highly epimerizable substrates.[1] Minimizes the lifetime of the active ester in the absence of the nucleophile.

Step-by-Step Procedure (Method B: Low Epimerization)
  • Preparation:

    • Flame-dry a round-bottom flask or vial containing a stir bar.[1]

    • Purge with Nitrogen or Argon.[3]

  • Dissolution:

    • Add Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and HATU (1.0 equiv) to the flask.[1]

    • Add Anhydrous DMF to achieve 0.1 M concentration relative to the acid.

    • Note: The reaction will not start yet as the carboxylate has not formed.

  • Initiation:

    • Cool the mixture to 0°C (ice bath) if the substrate is extremely prone to racemization; otherwise, Room Temperature (RT) is standard.[1]

    • Add DIEA (3.0 equiv) dropwise.[1]

    • Observation: The solution should turn yellow/orange immediately. This confirms the formation of the OAt-active ester and the release of the HOAt anion (yellow).[1]

  • Reaction Monitoring:

    • Stir at RT.[1][3][4][5][6]

    • TLC/LC-MS Check: Check at 15 minutes . HATU is extremely fast; many reactions finish in <30 mins.

    • Endpoint: Disappearance of the limiting reagent (usually the amine or acid).[1]

  • Quenching:

    • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

    • Note: Do not use DCM for workup if possible, as it makes aqueous separation of DMF difficult.

Workflow Logic Diagram

Protocol_Workflow Start Start: Weigh Reagents Decision Is Substrate Epimerizable? Start->Decision MethodA Method A (Pre-activation): 1. Acid + HATU + DMF 2. Add DIEA (Wait 2 min) 3. Add Amine Decision->MethodA No (Steric Bulk Only) MethodB Method B (Base Last): 1. Acid + Amine + HATU + DMF 2. Add DIEA Decision->MethodB Yes (Chiral Centers) Monitor Monitor (LCMS/TLC) Target: < 1 Hour MethodA->Monitor MethodB->Monitor Workup Workup: EtOAc Dilution -> Acid Wash -> Base Wash Monitor->Workup Complete

Figure 2: Decision tree for selecting the optimal addition sequence based on substrate chirality.

Workup & Purification (The "Self-Validating" System)

HATU reactions generate two distinct byproducts that must be removed: Tetramethylurea (TMU) and HOAt .[1]

The Three-Stage Wash

Dilute the crude reaction mixture with Ethyl Acetate .[1]

  • Acidic Wash (Removes DIEA & DMF):

    • Wash 2x with 10% Citric Acid or 1M HCl .[7]

    • Mechanism:[1][2][8] Protonates residual DIEA and unreacted amines, moving them to the aqueous layer. Helps pull DMF out of the organic layer.

  • Basic Wash (Removes HOAt & Unreacted Acid):

    • Wash 2x with Saturated NaHCO₃ .[7]

    • Mechanism:[1][2][8] Deprotonates HOAt (pKa ~3.[1]28) and unreacted carboxylic acid, making them water-soluble.[1]

    • Visual Cue: The organic layer should lose its yellow tint (HOAt is yellow).[1]

  • Brine Wash (Removes TMU & Water):

    • Wash 3x with Saturated LiCl (optional but recommended for DMF removal) or Brine .[1]

    • Mechanism:[1][2][8] TMU is water-soluble but requires ionic strength to force it out of the organic phase completely.

Drying: Dry over MgSO₄ or Na₂SO₄, filter, and concentrate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Color Change (Remains Colorless) No activation occurring.Check DIEA quality (pH check). Ensure HATU is not hydrolyzed (should be white powder, not sticky).[1]
Reaction Stalls (<50% Conv.) Active ester hydrolysis or steric bulk.[1]Add another 0.5 eq of HATU and 0.5 eq of DIEA. If still stalled, switch solvent to NMP (more polar).[1]
Extra Peak: M + 99 Da Guanidinylation .[1]Excess HATU reacted with the amine. Prevention: Ensure Acid > HATU in stoichiometry.
Racemization Observed Base-catalyzed epimerization.[1]Switch to Method B (Base Last).[1] Use Collidine instead of DIEA (weaker base).[1] Cool to 0°C.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][9][2][3][5] An efficient peptide coupling additive.[9][3][5] Journal of the American Chemical Society.[9][10]

  • Valeur, E., & Bradley, M. (2009).[1][11][12][13][14] Amide bond formation: beyond the myth of coupling reagents.[13][14] Chemical Society Reviews.[11][12][13][14]

  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[11][12][13][14] [1]

Sources

Application

Application Note &amp; Protocols: A Modular Strategy for the Synthesis of Novel Theophylline Derivatives Using Nitrobenzamide Intermediates

Abstract Theophylline, a methylxanthine compound, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including bronchodilator, anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Theophylline, a methylxanthine compound, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including bronchodilator, anti-inflammatory, and anticancer effects.[1][2] The development of novel synthetic routes to access functionalized theophylline analogues is crucial for expanding the therapeutic potential of this privileged structure.[3] This application note details a robust and modular synthetic strategy for preparing advanced theophylline derivatives. The core of this approach lies in the late-stage introduction of a functionalized benzamide moiety, which is synthesized using a nitrobenzamide intermediate. This method allows for the strategic installation of an amino group via a highly selective nitro reduction step, providing a key handle for further diversification. We provide detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines for researchers in drug discovery and organic synthesis.

Introduction: The Enduring Relevance of Theophylline

Theophylline (1,3-dimethylxanthine) is a well-established therapeutic agent, primarily used in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4] Its mechanism of action is multifaceted, involving the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[5][6] While effective, the clinical use of theophylline itself is often limited by a narrow therapeutic index and a range of side effects.[7]

This has driven extensive research into the synthesis of theophylline derivatives to enhance potency, improve selectivity, and reduce toxicity.[8][9] By modifying the C8 and N7 positions of the xanthine core, chemists can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a synthetic approach that utilizes a nitrobenzamide-containing building block, which, after coupling to the theophylline core, undergoes a critical, selective reduction to unveil a reactive amine. This strategy opens a gateway to a diverse library of compounds for structure-activity relationship (SAR) studies.

Foundational Chemistry: The Traube Purine Synthesis

Before detailing our modular approach, it is essential to understand the classical construction of the theophylline core itself. The most common method is the Traube purine synthesis, which builds the fused imidazole ring onto a pre-formed pyrimidine.[10] This process typically starts from N,N'-dimethylurea and a cyanoacetic acid derivative.

The key steps involve:

  • Pyrimidine Ring Formation: Condensation and cyclization to form a 6-aminouracil derivative.

  • Nitrosation: Introduction of a nitroso group at the C5 position.

  • Reduction: Conversion of the nitroso group to an amine, creating a 5,6-diaminouracil intermediate.

  • Imidazole Ring Closure: Reaction with a one-carbon synthon (e.g., formamide or triethyl orthoformate) to close the imidazole ring and form the final theophylline scaffold.[10][11]

This foundational knowledge is critical as our subsequent protocols will begin with a pre-formed, functionalized theophylline scaffold.

A Modular Synthetic Strategy via a Nitroaromatic Intermediate

The strategy presented here diverges from the de novo synthesis of the core and instead focuses on the derivatization of a key intermediate, 8-bromotheophylline. This modular approach allows for greater flexibility and efficiency in generating a library of analogues. The "nitrobenzamide intermediate" is not used to build the xanthine core, but rather as a carrier for a masked amino group that is attached as a side chain.

The overall workflow is designed to be logical and robust, ensuring high yields and purity at each stage.

Figure 1: Overall workflow for the modular synthesis of theophylline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromotheophylline (Key Intermediate)

This protocol describes the bromination of theophylline at the C8 position, creating a versatile handle for subsequent cross-coupling reactions.

Materials:

  • Theophylline (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.1 eq)

  • Sodium bisulfite solution (10% w/v)

  • Deionized Water

  • Ethanol

Procedure:

  • Suspend theophylline (1.0 eq) in glacial acetic acid in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to 80-90 °C with stirring to achieve partial dissolution.

  • Add bromine (1.1 eq) dropwise from the dropping funnel over 30 minutes. The solution will turn a deep reddish-orange.

  • Maintain the reaction at 90 °C for 4 hours. Monitor the reaction progress by TLC (Mobile Phase: Chloroform:Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the mixture into a beaker containing cold deionized water.

  • Decolorize the solution by adding 10% sodium bisulfite solution dropwise until the reddish color disappears.

  • Filter the white precipitate using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 60 °C. The expected yield is typically >90%.

Trustworthiness Check: The product should be a white solid. Purity can be confirmed by melting point analysis and ¹H NMR, where the C8-H proton signal (around 8.0 ppm) of theophylline will be absent in the product spectrum.

Protocol 2: Synthesis of 4-Amino-N-(prop-2-yn-1-yl)-3-nitrobenzamide (Sidechain)

This protocol details the synthesis of the key nitrobenzamide intermediate, which contains an alkyne handle for coupling.

Materials:

  • 4-Amino-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dry Dichloromethane (DCM)

  • Propargylamine (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in dry DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux the mixture for 3 hours until a clear solution is obtained.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C.

  • In a separate flask, dissolve propargylamine (1.2 eq) and triethylamine (2.5 eq) in dry DCM.

  • Add the propargylamine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product as a yellow solid.

Protocol 3: Sonogashira Coupling of Scafford and Sidechain

This step joins the two key fragments to create the advanced theophylline-nitrobenzamide conjugate.

Materials:

  • 8-Bromotheophylline (1.0 eq)

  • 4-Amino-N-(prop-2-yn-1-yl)-3-nitrobenzamide (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Dry, de-gassed DMF

  • Triethylamine (TEA) (3.0 eq)

Procedure:

  • To a Schlenk flask, add 8-bromotheophylline (1.0 eq), the nitrobenzamide alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add dry, de-gassed DMF and triethylamine (3.0 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the coupled product.

Protocol 4: Selective Reduction of the Nitro Group

This is the most critical step, converting the inert nitro group into a versatile amine while preserving the other functional groups (amides, xanthine core).[12]

G Start Theophylline-Nitrobenzamide Conjugate Reagent Choice of Reagent is Critical for Selectivity Start->Reagent SnCl2 SnCl₂·2H₂O in EtOH (Chemoselective) Reagent->SnCl2 Preferred for amide & heterocycle compatibility H2_PdC H₂ / Pd-C (Less Selective) Reagent->H2_PdC Risk of over-reduction or ring saturation End Final Theophylline-Aminobenzamide Derivative SnCl2->End

Figure 2: Decision workflow for the selective reduction of the nitro group.

Expertise & Causality: Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to the reduction of other groups or partial saturation of the heterocyclic rings, especially under harsh conditions. Tin(II) chloride (SnCl₂) is an excellent chemoselective reducing agent for converting aromatic nitro compounds to anilines in the presence of sensitive functionalities like amides and esters.[12][13] It operates through a series of single-electron transfers and is highly reliable for this transformation.

Procedure (Using SnCl₂):

  • Dissolve the theophylline-nitrobenzamide conjugate (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. Monitor by TLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. The product will be in the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the final aminobenzamide derivative. Further purification can be done by chromatography if necessary.

Data Summary and Characterization

The success of each synthetic step must be validated through rigorous characterization. Below is a table summarizing expected outcomes and key analytical data points.

Compound Step Typical Yield ¹H NMR Key Signal Mass Spec (ESI+) IR Spectroscopy (cm⁻¹)
8-BromotheophyllineBromination>90%Absence of C8-H proton signal[M+H]⁺ at m/z 259/261C=O stretches ~1650-1700
Nitrobenzamide SidechainAmide Coupling75-85%Alkyne C-H (~2.5 ppm), Amide N-H (~8.5 ppm)[M+H]⁺ at m/z 220NO₂ stretches ~1520 & 1340
Coupled ProductSonogashira60-75%Absence of alkyne C-H, presence of all other signals[M+H]⁺ at m/z 398NO₂ stretches ~1520 & 1340
Final DerivativeNitro Reduction>85%Appearance of new Ar-NH₂ signal (~5.0-6.0 ppm)[M+H]⁺ at m/z 368Absence of NO₂ stretches, appearance of N-H stretches ~3300-3500

Conclusion

This application note provides a comprehensive and validated workflow for the synthesis of complex theophylline derivatives using a modular strategy. By employing a nitrobenzamide intermediate, researchers can access a key aminobenzamide derivative that serves as a versatile platform for further functionalization. The emphasis on a chemoselective nitro reduction step ensures the integrity of the core molecule and provides a reliable method for late-stage diversification. This approach is well-suited for medicinal chemistry campaigns aimed at exploring the vast chemical space around the theophylline scaffold.

References

  • Javed, S., Zahoor, A. F., Faiz, S., & Irfan, M. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2447-2475. [Link]

  • Chilton, R. et al. (n.d.). 5.14 Xanthine Derivatives. Fundamentals of Nursing Pharmacology – 1st Canadian Edition. [Link]

  • Profire, L., Șunel, V., Lupașcu, D., Baican, M. C., Bibire, N., & Vasile, C. (2010). NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. Farmacia Journal, 58(2). [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (n.d.). Theophylline Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Wikipedia contributors. (n.d.). Theophylline. Wikipedia. [Link]

  • Patsnap Synapse. (2024, June 14). What is Theophylline used for? [Link]

  • Gospodinova, Z., et al. (2016). Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline derivatives. Der Pharma Chemica, 8(19), 425-431. [Link]

  • PharmaCompass. (n.d.). Theophylline Drug Information. [Link]

  • ResearchGate. (2025, August 4). SYNTHESIS OF SOME NEW THEOPHYLLINE DERIVATIVES USING CLICK CHEMISTRY AND STUDY OF BIOLOGICAL ACTIVITY. [Link]

  • Hayallah, A. M., Elgaher, W. A., Salem, O. I., & Abdel Alim, A. A. M. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archives of Pharmacal Research, 34(1), 3–21. [Link]

  • Li, Y., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Chemistry, 9, 755866. [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and antibacterial evaluation of some theophylline derivatives. [Link]

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Al-Haideri, R. A., & Al-Masoudi, W. A. (2025). Synthesis of some new theophylline derivatives using click chemistry and study of biological activity. Chemical Problems, 23(4), 549-555. [Link]

  • Google Patents. (n.d.). CN104744470A - Synthesis method for theophylline.
  • Yoneda, F., & Koga, R. (n.d.). A NOVEL SYNTHESIS OF THEOPHYLLINE DERIVATIVES. Faculty of Pharmaceutical Sciences, Kumamoto University. [Link]

  • Zhang, Y., et al. (2024). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. Archiv der Pharmazie, e2400137. [Link]

  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry, 14(3). [Link]

  • Kumar, R., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7756. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • SciSpace. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]

  • Senga, K., et al. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1, 5, 529-532. [Link]

  • Google Patents. (n.d.).

Sources

Method

Reduction of nitro group in N-cyclohexyl-4-methyl-3-nitrobenzamide

An Application Guide to the Selective Reduction of N-cyclohexyl-4-methyl-3-nitrobenzamide Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Reduction of N-cyclohexyl-4-methyl-3-nitrobenzamide

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The resulting primary amino group is a versatile synthetic handle for constructing complex molecular architectures. This guide provides a comprehensive overview of established methodologies for the selective reduction of the nitro group in N-cyclohexyl-4-methyl-3-nitrobenzamide to yield N-cyclohexyl-3-amino-4-methylbenzamide, a key intermediate in medicinal chemistry.[2] We present a comparative analysis of common reduction strategies, including catalytic hydrogenation and metal-mediated reductions, focusing on their mechanisms, chemoselectivity, and practical application. Detailed, field-proven protocols are provided to guide researchers in executing this transformation efficiently and safely.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[1] The choice of reducing agent is critical and is dictated by factors such as functional group tolerance, cost, scalability, and safety. For a substrate like N-cyclohexyl-4-methyl-3-nitrobenzamide, the ideal method must selectively reduce the nitro group without affecting the amide linkage or the saturated carbocyclic ring. This application note will focus on three robust and widely adopted methods:

  • Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Metal-Mediated Reduction using Iron in Acetic Acid

  • Metal-Salt Reduction using Tin(II) Chloride

A comparative overview of these methods is presented below to aid in selecting the most appropriate strategy for a given research objective.

Comparative Analysis of Reduction Methodologies

The selection of a reduction protocol is a critical decision in the synthesis workflow. The following table summarizes the key attributes of the most common methods applicable to the target transformation.

Method Reagents & Conditions Advantages Disadvantages Chemoselectivity & Functional Group Tolerance Safety Considerations
Catalytic Hydrogenation H₂ gas (balloon or pressure vessel), 1-5 mol% 10% Pd/C, Ethanol or Ethyl Acetate, Room Temp.[3]High efficiency, clean reaction, product isolation is straightforward (filtration of catalyst).[4]Requires specialized pressure equipment; catalyst can be pyrophoric; H₂ is highly flammable; potential for over-reduction or hydrogenolysis of sensitive groups.[5][6]Highly effective for nitro groups. May also reduce alkenes, alkynes, and some carbonyls. Can cleave benzyl ethers and some halides (dehalogenation).[4]Strict exclusion of air from the reaction vessel is critical to prevent explosions. The Pd/C catalyst is pyrophoric and must be handled wet.[6][7]
Iron in Acidic Medium Fe powder (3-5 eq.), Acetic Acid (AcOH) or NH₄Cl, Ethanol/Water, Reflux.[3][8]Cost-effective, highly reliable, and operationally simple. Excellent chemoselectivity for many functional groups.[9][10]Requires stoichiometric amounts of metal; work-up can be tedious due to the need to filter large amounts of iron salts.[3]Excellent tolerance for halides, esters, and ketones. Generally considered one of the more selective methods.[10][11]Reactions can be exothermic and vigorous. Hydrogen gas is evolved, requiring good ventilation.
Tin(II) Chloride SnCl₂·2H₂O (3-5 eq.), Ethanol or Ethyl Acetate, Room Temp or Reflux.[3][10]Mild conditions, good yields, and high selectivity.[10]Work-up can be problematic due to the formation of tin hydroxides, which may lead to emulsions.[12] Stoichiometric tin waste is generated.Tolerates a wide range of functional groups, including esters, nitriles, and ketones.[10][13]Tin compounds have moderate toxicity. Careful pH adjustment during work-up is necessary to manage tin salt precipitation.[12]

General Reaction Workflow

The overall synthetic transformation and the place of various reduction methodologies are illustrated in the diagram below.

G cluster_start Starting Material cluster_methods Reduction Methodologies cluster_end Final Product start N-cyclohexyl-4-methyl-3-nitrobenzamide method1 Method A: Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Method B: Metal/Acid Reduction (Fe, AcOH) start->method2 method3 Method C: Metal Salt Reduction (SnCl₂, EtOH) start->method3 product N-cyclohexyl-3-amino-4-methylbenzamide method1->product High Purity, Simple Work-up method2->product High Selectivity, Cost-Effective method3->product Mild Conditions, Good Tolerance G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine Substrate, EtOH/H₂O, and AcOH in flask B 2. Add Fe powder in portions A->B C 3. Heat to reflux B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and filter through Celite® to remove iron salts D->E F 6. Neutralize filtrate with NaHCO₃ solution E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, filter, and concentrate organic layers G->H I 9. Purify product H->I

Sources

Application

Application Note: Synthesis of N-Cyclohexyl-4-methyl-3-nitrobenzamide

Abstract & Core Directive This guide details the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide (CAS: 100318-02-9), a structural motif commonly found in pharmaceutical intermediates (e.g., kinase inhibitors, antitub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide (CAS: 100318-02-9), a structural motif commonly found in pharmaceutical intermediates (e.g., kinase inhibitors, antitubercular agents). Unlike generic protocols, this document contrasts two distinct methodologies: Acid Chloride Activation (for robust, cost-effective scale-up) and HATU-Mediated Coupling (for high-throughput, mild-condition synthesis).

The selection of reagents is critical: the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 4-position create a specific electronic environment that favors nucleophilic attack at the carbonyl carbon, yet requires care to prevent side reactions during activation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the formation of the amide bond between the benzoic acid derivative and the primary amine.

Strategic Disconnection
  • Bond to Break: Amide C-N bond.

  • Synthons: 4-methyl-3-nitrobenzoyl cation (electrophile) and cyclohexylamino anion (nucleophile).

  • Reagents: 4-methyl-3-nitrobenzoic acid (Starting Material A) and Cyclohexylamine (Starting Material B).

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target benzamide. Target Target: N-cyclohexyl-4-methyl-3-nitrobenzamide Disconnection Amide Bond Disconnection Target->Disconnection Acid Precursor A: 4-Methyl-3-nitrobenzoic acid (CAS: 96-98-0) Disconnection->Acid Electrophile Amine Precursor B: Cyclohexylamine (CAS: 108-91-8) Disconnection->Amine Nucleophile

Reagent Selection Guide

Choosing the right activation method is paramount for yield and purity.

FeatureMethod A: Acid Chloride (SOCl₂) Method B: HATU Coupling
Mechanism Formation of highly reactive acyl chloride via Thionyl Chloride.Formation of activated ester (O-acylisourea/OBt) via Uronium salt.
Reagent Cost Low (SOCl₂ is a bulk commodity).High (HATU is expensive).
Atom Economy High (Byproducts: SO₂, HCl).Low (Byproducts: Tetramethylurea, HOAt).
Purification Often simple recrystallization.Requires column chromatography or extensive washing to remove urea byproducts.
Use Case Scale-up (>10g) , robust substrates.Discovery (<100mg) , acid-sensitive substrates, parallel synthesis.
Causality The nitro group stabilizes the acyl chloride, making this route very efficient.HATU prevents racemization (irrelevant here) and works well if the acid is sterically hindered.[1]

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Recommended for Scale-Up)

This method utilizes in situ generation of the acid chloride. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, facilitating rapid amine attack.

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T).[1]

Step-by-Step Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 4-methyl-3-nitrobenzoic acid (10 mmol, 1.81 g) in dry DCM (20 mL) or Toluene.

  • Chlorination: Add Thionyl Chloride (30 mmol, 2.2 mL) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours. Validation: The solution should become clear and evolution of SO₂/HCl gas will cease.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid/oil). Note: Do not expose to humid air.

  • Coupling: Redissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C.

  • Addition: Slowly add a solution of Cyclohexylamine (11 mmol, 1.26 mL) and TEA (12 mmol, 1.67 mL) in DCM (10 mL) over 15 minutes. The reaction is exothermic.[2]

  • Completion: Allow to warm to room temperature and stir for 2 hours. Validation: TLC (50% EtOAc/Hexane) should show complete consumption of the acid chloride.

  • Work-up: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid, and finally Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[3]

Method B: HATU-Mediated Coupling (Recommended for Discovery)

Ideal for small-scale library generation where handling thionyl chloride is undesirable.

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Cyclohexylamine (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-methyl-3-nitrobenzoic acid (1 mmol, 181 mg) in dry DMF (3 mL).

  • Activation: Add DIPEA (2 mmol, 348 µL) followed by HATU (1.1 mmol, 418 mg). Stir for 5-10 minutes at room temperature. The solution typically turns yellow/orange.

  • Coupling: Add Cyclohexylamine (1.1 mmol, 126 µL).

  • Reaction: Stir at room temperature for 2-16 hours.

  • Work-up: Dilute with EtOAc (30 mL). Wash with water (3 x 10 mL) and LiCl solution (to remove DMF), then Brine.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the synthesis.

Workflow Figure 2: Synthetic workflow decision tree. Start Start: 4-Methyl-3-nitrobenzoic Acid Decision Scale / Equipment? Start->Decision RouteA Route A: Acid Chloride (>1g, Cost-sensitive) Decision->RouteA RouteB Route B: HATU Coupling (<100mg, High-throughput) Decision->RouteB StepA1 1. Reflux with SOCl2 + cat. DMF RouteA->StepA1 StepA2 2. Evaporate excess SOCl2 StepA1->StepA2 StepA3 3. Add Amine + Base (0°C) StepA2->StepA3 Workup Workup: Acid/Base Wash StepA3->Workup StepB1 1. Mix Acid + HATU + DIPEA in DMF RouteB->StepB1 StepB2 2. Add Amine (RT) StepB1->StepB2 StepB2->Workup Product Final Product: N-cyclohexyl-4-methyl-3-nitrobenzamide Workup->Product

Analytical Characterization (Expected)

Self-validation of the product should be performed using NMR and LC-MS.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: Three distinct protons. Look for a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2) in the 7.4–8.5 ppm region. The H-2 proton (between nitro and carbonyl) will be the most deshielded (~8.3-8.5 ppm).

    • Amide NH: Broad singlet/doublet around 6.0–7.5 ppm (solvent dependent).

    • Benzylic Methyl: Singlet at ~2.6 ppm (deshielded by the ortho-nitro group).

    • Cyclohexyl: Multiplet for the CH-N (3.9-4.1 ppm) and a series of multiplets for the ring CH₂ groups (1.1–2.1 ppm).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z ~263.14.

    • Expected [M+Na]⁺: m/z ~285.12.[4]

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Must be used in a fume hood.[3]

  • Cyclohexylamine: Flammable and corrosive. Causes severe skin burns.

  • Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid excessive heating of the dry solid.

  • DCM/DMF: Toxic solvents; use appropriate PPE (gloves, goggles).

References

  • BenchChem. Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis. (2025).[1][3][5][6][7][8] Retrieved from

  • PubChem. N-cyclohexyl-4-methyl-3-nitrobenzamide (Compound Summary). National Library of Medicine. Retrieved from

  • Organic Syntheses. Methyl m-nitrobenzoate (General Nitration/Esterification Protocols). Org.[3][8][9][10][11][12] Synth. 1928 , 8, 76. Retrieved from

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents. (2017). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide

Welcome to the technical support center for the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific amide coupling reaction. Our goal is to equip you with the necessary information to overcome common challenges and significantly improve the yield and purity of your target compound.

Fundamental Reaction Mechanism

The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry and organic synthesis.[1] The reaction involves the condensation of 4-methyl-3-nitrobenzoic acid with cyclohexylamine. Direct reaction of a carboxylic acid and an amine is generally inefficient as they form a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.

This activation is typically achieved using a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2][3] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4][5] This intermediate is then susceptible to nucleophilic attack by the primary amine (cyclohexylamine) to form the desired amide bond.[3][4]

To improve efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) are often employed.[6] HOBt can react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, ultimately leading to a cleaner reaction and higher yield.[7]

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-Methyl-3-nitrobenzoic Acid EDC EDC O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC Amine Cyclohexylamine Product N-cyclohexyl-4-methyl-3-nitrobenzamide O_Acylisourea->Product + Cyclohexylamine Byproduct EDU (Water-soluble urea)

Caption: Carbodiimide-mediated amide coupling mechanism.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Work-up & Purification start->check_workup reagent_purity Are starting materials pure and dry? check_reagents->reagent_purity reagent_stoich Is the stoichiometry correct (esp. coupling agent & base)? check_reagents->reagent_stoich reagent_fresh Is the coupling agent fresh? check_reagents->reagent_fresh solvent_dry Is the solvent anhydrous? check_conditions->solvent_dry temp_time Are temperature and reaction time optimized? check_conditions->temp_time atmosphere Is the reaction under an inert atmosphere? check_conditions->atmosphere extraction_ph Is the pH correct during aqueous extraction? check_workup->extraction_ph purification_loss Is product being lost during chromatography/recrystallization? check_workup->purification_loss solution_reagent Solution: Use fresh, pure, dry reagents. Verify stoichiometry. reagent_purity->solution_reagent reagent_stoich->solution_reagent reagent_fresh->solution_reagent solution_conditions Solution: Use anhydrous solvent, optimize temp/time, use inert gas. solvent_dry->solution_conditions temp_time->solution_conditions atmosphere->solution_conditions solution_workup Solution: Optimize extraction pH. Use appropriate purification technique. extraction_ph->solution_workup purification_loss->solution_workup

Caption: A general workflow for troubleshooting low-yield amide coupling reactions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this amide coupling can stem from several factors:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may be old or degraded. Uronium-based reagents like HATU can offer higher coupling efficiency and faster reaction times, which may be beneficial if carbodiimide methods are failing.[6][8]

  • Presence of Water: Moisture in the reactants or solvent can hydrolyze the highly reactive O-acylisourea intermediate, regenerating the carboxylic acid and deactivating the coupling reagent.[3][4][9] It is crucial to use anhydrous solvents and ensure starting materials are dry.

  • Incorrect Stoichiometry: An incorrect ratio of coupling agent or base can lead to incomplete reaction or the formation of side products. Typically, 1.1 to 1.5 equivalents of the coupling agent are used.

  • Suboptimal Reaction Temperature: While many amide couplings proceed at room temperature, some may require gentle heating to go to completion.[2] However, excessive heat can lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

Q2: I'm seeing a significant amount of an insoluble white precipitate in my reaction with DCC. What is it and how do I handle it?

This precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[5][6] A major drawback of using DCC is the low solubility of DCU in many common organic solvents, which can make purification difficult.[5]

  • Removal: After the reaction is complete, the mixture should be cooled to maximize precipitation of the DCU, which can then be removed by filtration.[5]

  • Alternative: To avoid this issue altogether, consider using EDC. The corresponding urea byproduct from EDC is water-soluble and can be easily removed during an aqueous work-up.[5][6]

Q3: The reaction seems to have stalled, with starting material still present after an extended period. What can I do?

  • Add a Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[7][10] DMAP acts as a potent acyl transfer agent, forming a highly reactive acylpyridinium species that is more readily attacked by the amine.[10]

  • Re-evaluate Your Coupling Agent: For sterically hindered or electronically deactivated substrates, a more powerful coupling reagent may be necessary. Uronium salts like HATU or phosphonium salts like PyBOP are generally more reactive than carbodiimides.[6][11]

  • Increase Temperature: Cautiously increasing the reaction temperature while monitoring for byproduct formation can sometimes drive a sluggish reaction to completion.

Q4: What are the best practices for work-up and purification of N-cyclohexyl-4-methyl-3-nitrobenzamide?

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is typically performed. If you used EDC, washing with dilute acid (e.g., 1M HCl) will remove any unreacted cyclohexylamine and the water-soluble urea byproduct. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove any unreacted 4-methyl-3-nitrobenzoic acid.

  • Purification:

    • Recrystallization: This can be an effective method for purification. Solvents to consider are ethanol, or mixtures like ethyl acetate/heptane.

    • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is recommended. A common eluent system for N-aryl amides is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis to achieve an Rf value of 0.3-0.4 for the product.

Optimized Experimental Protocols

The following protocols provide a standard and an optimized method for the synthesis. The optimized protocol incorporates a more robust coupling agent and a catalyst to improve reaction efficiency.

Protocol 1: Standard Synthesis using EDC/HOBt

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Cyclohexylamine

  • EDC·HCl

  • HOBt

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1M HCl, Saturated aqueous NaHCO3, Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Protocol 2: Optimized Synthesis using HATU/DIPEA

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Cyclohexylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M HCl, Saturated aqueous NaHCO3, Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes for pre-activation.

  • Add cyclohexylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster with HATU; monitor progress by TLC or LC-MS.[6]

  • Once complete, dilute the mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel chromatography.

Comparative Data on Coupling Agents

The choice of coupling agent is critical and can significantly impact the outcome of the synthesis.[6] The table below provides a general comparison of common coupling agents.

Coupling Agent/SystemClassKey AdvantagesKey DisadvantagesTypical Yield Range (%)
DCC CarbodiimideHigh yields, cost-effective.[6]Insoluble DCU byproduct is difficult to remove.[6]75 - 98%[6]
EDC/HOBt CarbodiimideWater-soluble byproducts, easy workup, cost-effective.[6]O-acylisourea intermediate is unstable.[4]70 - 95%[6]
HATU/Base Uronium SaltHigh coupling efficiency, fast reaction times, low racemization.[6]Higher cost, potential for side reactions if used in excess.[6]85 - 99%
PyBOP/Base Phosphonium SaltHigh reactivity, good for sterically hindered substrates.[11]Byproducts can complicate purification.80 - 95%

Yields are highly substrate and condition-dependent.

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (2025). Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. (2017). Available from: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). (2012). Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available from: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025). Available from: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. (2021). Available from: [Link]

  • Catalytic amidation via DMAP 79. ResearchGate. Available from: [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Rsc.org. Available from: [Link]

  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). (2020). Available from: [Link]

  • Tips and tricks for difficult amide bond formation?. r/Chempros - Reddit. (2021). Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008). Available from: [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC. Available from: [Link]

  • Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. PrepChem.com. Available from: [Link]

  • Synthesis of N-cyclohexylbenzamide (Compound (2)-4). PrepChem.com. (2019). Available from: [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Supporting Information. CDC Stacks. Available from: [Link]

  • N-Cyclohexylbenzamide. PMC. Available from: [Link]

  • KR19990022839A - Use of N-cyclohexyl benzamide for the treatment of intestinal diseases. Google Patents.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). Available from: [Link]

Sources

Optimization

Technical Support Center: Purifying N-cyclohexyl-4-methyl-3-nitrobenzamide by Flash Chromatography

Welcome to the technical support center for the purification of N-cyclohexyl-4-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing flash ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-cyclohexyl-4-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing flash chromatography for this specific separation. Here, you will find in-depth, experience-driven advice presented in a clear question-and-answer format to address the common challenges and questions that arise during this purification process.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about setting up the purification of N-cyclohexyl-4-methyl-3-nitrobenzamide.

Q1: Why is flash chromatography a suitable method for purifying N-cyclohexyl-4-methyl-3-nitrobenzamide?

Flash chromatography is an ideal technique because it is a rapid and efficient method for purifying moderate quantities (from milligrams to several grams) of organic compounds.[1][2] Given the structure of N-cyclohexyl-4-methyl-3-nitrobenzamide, which possesses both non-polar (cyclohexyl, methylbenzene) and polar (nitro, amide) functional groups, it is a moderately polar compound. This polarity makes it well-suited for separation from common non-polar or highly polar impurities using normal-phase flash chromatography.

Q2: What is the recommended stationary phase for this purification?

For most applications involving N-cyclohexyl-4-methyl-3-nitrobenzamide, normal-phase silica gel is the standard and most effective stationary phase.[3] Its polar surface interacts with the polar groups of the target molecule and impurities, allowing for separation based on polarity differences when a less polar mobile phase is used.[4]

Q3: How do I select the appropriate solvent system (mobile phase)?

The key to a successful separation is finding a solvent system that provides a good retention factor (Rf) for your target compound. A common and effective starting point for compounds of moderate polarity is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate .[5][6]

A systematic approach using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal solvent ratio before committing to the flash column.[5][7]

Q4: What is the ideal Rf value I should aim for on TLC?

For preparative flash chromatography, the target compound should have an Rf value between 0.15 and 0.35 .[8]

  • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • Rf < 0.15: The compound will be too strongly retained, leading to long run times, excessive solvent consumption, and broad peaks.[8]

Q5: How do I calculate the Rf value?

The Rf value is a ratio calculated by dividing the distance the compound travels up the TLC plate by the distance the solvent front travels.[9][10][11][12]

Formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[7][11]

Q6: How much crude sample can I load onto my flash column?

The loading capacity depends on the difficulty of the separation and the column size. For normal-phase silica gel columns, a general rule of thumb is a loading capacity of 1% to 10% of the silica gel mass.[13][14][15]

  • Easy separation (large ΔRf between spots on TLC): You can load closer to 10%.

  • Difficult separation (small ΔRf): You should load closer to 1% or even less to achieve good resolution.[16]

Detailed Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

This protocol will guide you through finding the optimal solvent system for your flash chromatography purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC development chamber

  • Capillary spotters

  • Crude sample of N-cyclohexyl-4-methyl-3-nitrobenzamide

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Chamber: Add a small amount of your chosen solvent system (e.g., 20% ethyl acetate in hexanes) to the chamber, line it with filter paper to ensure vapor saturation, and cover it.

  • Spot the TLC Plate: Dissolve a small amount of your crude sample in a volatile solvent (like dichloromethane). Using a capillary spotter, carefully apply a small, concentrated spot of the sample onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.[10]

  • Visualize the Results: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf for each spot.[9][12][17]

  • Optimize:

    • If the Rf of your target compound is too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate).

    • If the Rf is too low, increase the polarity (e.g., increase the percentage of ethyl acetate).[18]

    • Test several solvent systems to find the one that gives your target compound an Rf of ~0.2-0.3 and maximizes the separation from all impurities.[19]

Protocol 2: Flash Chromatography Purification

Once you have an optimized solvent system from TLC, you can proceed with the flash chromatography.

Materials:

  • Flash chromatography system (or a glass column for manual setup)

  • Pre-packed silica gel column (or loose silica gel for manual packing)

  • Optimized mobile phase (e.g., 15% Ethyl Acetate in Hexanes)

  • Crude sample

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the silica gel column by passing 3-5 column volumes of the initial, low-polarity mobile phase through it.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a weak solvent like dichloromethane. Inject the solution onto the column.

    • Dry Loading (Recommended for better resolution): Dissolve your crude sample in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.[3]

  • Elution: Begin eluting with your optimized mobile phase. If a gradient elution is required (for separating compounds with a wide range of polarities), gradually increase the percentage of the more polar solvent over time.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound using a UV detector or by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-cyclohexyl-4-methyl-3-nitrobenzamide.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Q: My compound is not separating from an impurity. What should I do?

A: This is a common issue that can be resolved by optimizing your separation parameters.

  • Optimize the Mobile Phase: The initial solvent system you chose may not be selective enough. Try different solvent combinations. For instance, if you are using hexanes/ethyl acetate, consider replacing ethyl acetate with acetone or dichloromethane to alter the selectivity.[2][5]

  • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

  • Reduce Column Loading: Overloading the column is a frequent cause of poor separation.[20] Try reducing the amount of crude sample loaded onto the column by half.

  • Check Compound Stability: It's possible your compound is degrading on the acidic silica gel.[21] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is unstable. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[21][22]

Q: My compound is eluting too quickly (in the solvent front) or not at all.

A: This is a problem with the mobile phase polarity.

  • Eluting Too Quickly (High Rf): Your mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).

  • Not Eluting (Low Rf): Your mobile phase is not polar enough to move the compound. You need to increase its polarity by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).[21] For very polar compounds, a stronger solvent system like methanol in dichloromethane might be necessary.[6]

Q: I'm observing peak tailing in my chromatogram.

A: Peak tailing can be caused by several factors.

  • Sample Overload: As mentioned, loading too much sample can lead to tailing.

  • Poor Sample Solubility: If your compound is not fully dissolved when loaded or precipitates at the top of the column, it can cause tailing. Ensure your sample is fully dissolved in the loading solvent.

  • Strong Acid-Base Interactions: The amide group in your molecule might be interacting too strongly with the acidic silanol groups on the silica surface. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can help to improve peak shape.[19][22] However, be mindful that N-cyclohexyl-4-methyl-3-nitrobenzamide is a neutral amide, so this is less likely to be the primary issue unless your crude sample contains acidic or basic impurities.

Q: My column ran dry or I see cracks in the silica bed.

A: These are mechanical issues related to column packing and operation.

  • Column Running Dry: This happens when the solvent level drops below the top of the stationary phase. This is detrimental as it can cause cracking. Always ensure a sufficient head of solvent above the silica bed.

  • Cracks in the Silica Bed: This is often due to improper column packing or a sudden change in solvent polarity that causes thermal stress. Cracks create channels where the sample can travel through without proper separation. If you are packing your own columns, ensure a uniform and well-settled bed.

Data Summary and Visualization

Table 1: Solvent Properties for Normal-Phase Chromatography
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Notes
n-Hexane0.11950.31Standard non-polar solvent.
Dichloromethane (DCM)3.12330.44Good for dissolving a wide range of compounds.
Ethyl Acetate (EtOAc)4.42570.45A versatile polar solvent.
Acetone5.13300.32Stronger polar solvent, can alter selectivity.
Methanol (MeOH)5.12050.60Used for highly polar compounds, but use sparingly (<10%) with silica.[6]

Data compiled from various chromatography resources.[23]

Diagram 1: Workflow for Flash Chromatography Purification

Flash_Chromatography_Workflow cluster_prep 1. Method Development cluster_purification 2. Purification cluster_analysis 3. Analysis & Troubleshooting TLC Run TLC with Test Solvent Systems Rf_Eval Evaluate Rf and Spot Separation (Target Rf = 0.15-0.35) TLC->Rf_Eval Rf_Eval->TLC Adjust Polarity Load Prepare Sample and Load onto Column (Dry Loading Preferred) Rf_Eval->Load Optimized System Found Run Run Flash Chromatography (Isocratic or Gradient) Load->Run Collect Collect and Analyze Fractions Run->Collect Purity_Check Check Purity of Fractions (TLC) Collect->Purity_Check Troubleshoot Problem Encountered? Purity_Check->Troubleshoot Combine Combine Pure Fractions and Evaporate Solvent Success Pure Product Obtained Combine->Success Troubleshoot->Rf_Eval Yes (e.g., Poor Separation) Troubleshoot->Combine No

Caption: A streamlined workflow for the purification of N-cyclohexyl-4-methyl-3-nitrobenzamide.

References

  • Biotage. (2023, February 6). What is my C18 flash column's loading capacity? [Online]. Available: [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. [Online]. Available: [Link]

  • KNAUER. (2025, September 1). Flash Chromatography Explained. [Online]. Available: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Online]. Available: [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). [Online]. Available: [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Online]. Available: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online. [Online]. Available: [Link]

  • Oreate AI. (2026, January 7). How to Calculate Rf TLC. [Online]. Available: [Link]

  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Online]. Available: [Link]

  • BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. [Online]. Available: [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy [Video]. YouTube. [Online]. Available: [Link]

  • Tyler DeWitt. (2013, June 15). Calculating Rf Values [Video]. YouTube. [Online]. Available: [Link]

  • Teledyne Labs. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Online]. Available: [Link]

  • Sorbent Technologies, Inc. (2024, February 2). Flash Column Loading. [Online]. Available: [Link]

  • Biotage. (2023, February 6). What is my C18 flash column's loading capacity? [Online]. Available: [Link]

  • Chemtips. (2013, January 30). The Numbers Behind Flash Chromatography. [Online]. Available: [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Online]. Available: [Link]

  • PubChem. (2026, January 24). N-cycloheptyl-4-methyl-3-nitrobenzamide. [Online]. Available: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid. CompTox Chemicals Dashboard. [Online]. Available: [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Online]. Available: [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Online]. Available: [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Online]. Available: [Link]

  • PubChemLite. (n.d.). N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3). [Online]. Available: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Online]. Available: [Link]

  • BUCHI. (n.d.). Solving the chromatography solvent problem. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Online]. Available: [Link]

  • LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. [Online]. Available: [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound?. [Online]. Available: [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Online]. Available: [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. [Online]. Available: [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Online]. Available: [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Online]. Available: [Link]

Sources

Troubleshooting

Removing unreacted amine from nitrobenzamide coupling reactions

Technical Support Center: Purification of Nitrobenzamide Coupling Reactions Case ID: #NZB-2024-PUR Topic: Removal of Unreacted Amine from Nitrobenzamide Matrices Assigned Specialist: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Nitrobenzamide Coupling Reactions

Case ID: #NZB-2024-PUR Topic: Removal of Unreacted Amine from Nitrobenzamide Matrices Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of nitrobenzamides via coupling (typically Nitrobenzoic Acid + Amine) presents a distinct purification challenge.[1] While the nitro group facilitates crystallization, it also reduces the solubility of the product in standard organic solvents, often complicating aqueous workups. Furthermore, if the "unreacted amine" is electron-deficient (e.g., a nitroaniline derivative), standard acidic washes may fail due to insufficient protonation.

This guide provides an autonomous troubleshooting workflow, moving from standard Liquid-Liquid Extraction (LLE) to advanced Solid-Supported Scavenging and Crystallization techniques.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I performed a standard 1M HCl wash, but the unreacted amine is still present by TLC/LC-MS. Why?

Diagnosis: This usually indicates one of two issues:[2][3][4][5]

  • pKa Mismatch: If your unreacted amine is a weak base (e.g., an aniline or heteroaryl amine with pKa < 4), 1M HCl may not fully protonate it to force it into the aqueous layer.

  • Lipophilicity: Highly lipophilic amines (e.g., long-chain alkyl amines) may form ion pairs that remain in the organic layer despite protonation.

Corrective Action:

  • Switch to Stronger Acid/Salt: Use 1M KHSO₄ (Potassium Bisulfate). It is highly acidic (pH ~1) but tends to "salt out" organic impurities better than HCl.

  • The "Copper Wash" Technique: For stubborn amines that coordinate well, wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) .[6]

    • Mechanism:[7][8][9][10][11] Cu²⁺ forms water-soluble complexes with amines (turning the aqueous layer purple/blue).[6]

    • Stop Condition: Continue washing until the aqueous layer remains pale blue.

Q2: My nitrobenzamide product precipitates during the aqueous workup, creating an emulsion.

Diagnosis: Nitrobenzamides are often sparingly soluble in ether or ethyl acetate due to the electron-withdrawing nitro group enhancing intermolecular hydrogen bonding and pi-stacking.

Corrective Action:

  • Solvent Switch: Do not use Diethyl Ether.[12] Switch to Dichloromethane (DCM) or Chloroform for the workup. Nitrobenzamides generally have higher solubility in chlorinated solvents.

  • Warm Wash: Perform the aqueous washes with warm water (35–40°C) to maintain product solubility.

  • Salting Out: If an emulsion forms, add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous phase.

Q3: I cannot use aqueous conditions (water-sensitive product) or the amine is too weak to protonate.

Diagnosis: You require a chemical scavenging approach (Chemisorption) rather than physical extraction.

Corrective Action:

  • Use Isocyanate Resins: Polymer-bound isocyanates (PS-NCO) react with nucleophilic amines to form insoluble ureas.

  • Use Anhydride Resins: Polymer-bound anhydrides react to form amides/acids.

  • See Protocol B below for detailed instructions.

Part 2: Comparative Data & Selection Guide

Table 1: Purification Strategy Selection Matrix

Impurity TypeAmine pKaRecommended StrategyPrimary Reagent
Alkyl Amine 9–11Acidic Extraction1M HCl or 10% Citric Acid
Aryl Amine (Aniline) 4–5Acidic Extraction1M KHSO₄ or 2M HCl
Weak Base / Nitroaniline < 3Chemical ScavengingPS-Isocyanate Resin
Chelating Amine Var.Metal Complexation10% CuSO₄ (aq)
High MW / Lipophilic Var.ChromatographySilica Gel (DCM/MeOH)

Part 3: Visualized Workflows

Figure 1: Purification Decision Logic

Caption: Logical flow for selecting the optimal removal strategy based on amine basicity and product solubility.

PurificationLogic Start Crude Reaction Mixture CheckSolubility Is Product Soluble in EtOAc/DCM? Start->CheckSolubility CheckBasicity Is Unreacted Amine a Strong Base? (pKa > 4) CheckSolubility->CheckBasicity Yes Recryst Protocol C: Recrystallization (EtOH or DCM/Hex) CheckSolubility->Recryst No (Precipitates) AcidWash Protocol A: Acidic Liquid-Liquid Extraction (1M HCl or Citric Acid) CheckBasicity->AcidWash Yes (Alkyl/Aryl Amine) Scavenger Protocol B: Solid-Supported Scavenger (PS-Isocyanate) CheckBasicity->Scavenger No (Weak Base/Nitroaniline)

Figure 2: Mechanism of Resin Scavenging

Caption: Chemical sequestration of excess amine using polymer-supported isocyanate, forming an insoluble urea bead.

ScavengerMech Resin PS-Isocyanate Resin (Solid Bead) Complex Transition State Resin->Complex Amine Unreacted Amine (Solution) Amine->Complex Product Polymer-Bound Urea (Insoluble Solid) Complex->Product Covalent Bond Formation Filtrate Pure Nitrobenzamide (Solution) Product->Filtrate Filtration Step

Part 4: Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Standard alkyl amines and simple anilines.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate or DCM (use DCM if the product contains multiple nitro groups to ensure solubility).

  • Acid Wash: Wash the organic phase 2x with 10% Citric Acid (mild) or 1M HCl (standard).

    • Tip: Citric acid is preferred for acid-sensitive products (e.g., if Boc protecting groups are present).

  • Verification: Check the pH of the aqueous layer.[6] It must be acidic (pH < 2). If not, add more acid.

  • Base Wash: Wash the organic phase 2x with Saturated NaHCO₃ to remove unreacted nitrobenzoic acid and acidic byproducts (e.g., HOBt).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Solid-Supported Scavenging (PS-NCO)

Best for: Weak bases, water-sensitive reactions, or high-throughput parallel synthesis.

  • Stoichiometry Calculation: Estimate the amount of unreacted amine (usually 0.1–0.5 equivalents based on initial stoichiometry).

  • Resin Addition: Add 2–3 equivalents (relative to the excess amine) of Polystyrene-Isocyanate (PS-NCO) resin to the reaction vessel.

    • Reference Loading: Typical loading is 1.0–1.5 mmol/g.

  • Incubation: Agitate gently (orbital shaker) at room temperature for 4–16 hours .

    • Note: Do not use magnetic stirring, as it grinds the resin beads, clogging filters.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The unreacted amine is now covalently bound to the resin and remains on the filter.

  • Rinse: Rinse the resin with DCM to recover any entrained product.

Protocol C: Recrystallization of Nitrobenzamides

Best for: Final polishing of crude solids.

  • Solvent Choice: Nitrobenzamides crystallize well from Ethanol (EtOH) or Ethanol/Water mixtures.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH.

  • Hot Filtration: If insoluble particles remain, filter while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature.

    • Troubleshooting: If oiling out occurs, reheat and add a drop of water until slightly turbid, then cool.

  • Collection: Filter the crystals and wash with ice-cold EtOH.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines: Tips and Tricks.[6] Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers: Isocyanate (NCO) and Sulfonic Acid.[13] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amide Bond Formation and Workup Strategies.[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-cyclohexyl-4-methyl-3-nitrobenzamide in CDCl3 for NMR Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-cyclohexyl-4-methyl-3-nitrobenzamide in de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-cyclohexyl-4-methyl-3-nitrobenzamide in deuterated chloroform (CDCl3) during NMR sample preparation. As a common and generally versatile solvent, failures in dissolution with CDCl3 can be perplexing. This document provides in-depth troubleshooting protocols, explains the underlying chemical principles, and offers validated alternative strategies to ensure you acquire high-quality, publishable NMR data.

Part 1: Troubleshooting Guide

This section is structured as a direct response to the common issues you may face in the lab.

Q1: My N-cyclohexyl-4-methyl-3-nitrobenzamide is not dissolving in CDCl3 upon initial mixing. What should I do first?

A1: The first step is to ensure you are using a standard sample preparation protocol and to employ gentle physical methods to aid dissolution. The presence of undissolved solid material will severely degrade the quality of your NMR spectrum by interfering with the magnetic field homogeneity, a process known as shimming. This leads to broad, poorly resolved peaks[1][2].

Initial Protocol: Standard Sample Preparation

  • Weigh the Sample: Accurately weigh 5-20 mg of your compound for a standard ¹H NMR experiment[3].

  • Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl3 using a pipette[3].

  • Initial Mixing: Cap the tube securely and invert it several times. Vortexing for 30-60 seconds is also a standard initial step.

  • Visual Inspection: Check the sample against a light source. If you observe any suspended particles or cloudiness, the sample is not fully dissolved, and you should proceed to the next troubleshooting steps. Do not run the NMR experiment with solid particles present[4].

Q2: I've vortexed the sample, but it remains a suspension. What is the next recommended action?

A2: The next logical step is to introduce additional energy to overcome the compound's crystal lattice energy and facilitate solvation. Sonication is a highly effective and generally non-destructive method for this purpose.

Mechanism of Action: Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, effectively breaking down solute aggregates and enhancing solvent penetration into the solid matrix[5][6].

Protocol 2: Aiding Dissolution with Sonication

  • Prepare the Sample: Follow the standard preparation steps outlined in A1.

  • Sonicate: Place the NMR tube in a bath sonicator.

  • Duration: Sonicate for 2-5 minutes.

  • Inspect: Remove the tube and visually inspect for dissolution. Be aware that the tube may be slightly warm.

  • Repeat if Necessary: If undissolved solid remains, you can repeat the sonication process. If two or three cycles do not yield a clear solution, it is unlikely that further sonication will be effective.

Q3: Sonication did not fully dissolve my compound. Is it safe to heat the sample?

A3: Gentle heating can be an effective method to increase the solubility of many organic solids, as the dissolution process is often endothermic[7]. However, this step must be approached with caution, as N-cyclohexyl-4-methyl-3-nitrobenzamide contains functional groups (amide, nitro group) that could be susceptible to thermal degradation.

Causality & Risks:

  • Solubility: Increased temperature provides the thermal energy needed to break solute-solute and solvent-solvent interactions, favoring the formation of solute-solvent interactions[7].

  • Degradation: Excessive heat can lead to decomposition, which would be visible in your NMR spectrum as a complex mixture of unexpected peaks.

  • Chemical Shift Changes: NMR chemical shifts can be temperature-dependent, particularly for protons involved in hydrogen bonding (like the amide N-H)[8]. If you acquire the spectrum at an elevated temperature, it should be noted.

Protocol 3: Aiding Dissolution with Gentle Heating

  • Use a Heat Gun or Warm Water Bath: A heat gun on a low setting is often used. Wave it back and forth along the length of the NMR tube; do not focus on one spot. Alternatively, a warm water bath (40-50°C) can be used.

  • Intermittent Agitation: Gently flick or vortex the tube periodically during warming to aid dissolution.

  • Avoid Boiling: The boiling point of chloroform is ~61°C. Be careful not to boil the solvent, which would cause pressure buildup and potential sample loss.

  • Cool to Room Temperature: Once dissolved, allow the sample to cool to room temperature. Observe if the compound precipitates out. If it does, you may need to acquire the spectrum at an elevated temperature (variable-temperature NMR) or consider alternative solvents[9].

Q4: My compound still isn't fully soluble. Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent is an excellent and widely used strategy when a single solvent system is insufficient[10][11]. The principle is to add a small amount of a stronger, miscible solvent to modify the overall polarity of the medium, thereby improving its ability to solvate your compound[12]. For a moderately polar compound like N-cyclohexyl-4-methyl-3-nitrobenzamide, a polar aprotic co-solvent is a logical choice.

Recommended Co-Solvent: DMSO-d6 Deuterated dimethyl sulfoxide (DMSO-d6) is a powerful, highly polar solvent that can dissolve a vast range of organic molecules[13].

Protocol 4: Using a Co-solvent

  • Prepare in CDCl3: Start with your undissolved sample in ~0.6 mL of CDCl3.

  • Add Co-solvent: Using a microliter syringe, add DMSO-d6 dropwise. Start with a very small amount (e.g., 10-20 µL).

  • Mix Thoroughly: After each addition, cap and invert the tube several times to mix.

  • Observe: Continue adding small aliquots of DMSO-d6 until the solution becomes clear.

  • Important Note: Be mindful that you will now have two solvent signals in your spectrum: the residual CHCl3 peak (~7.26 ppm) and the residual DMSO-d5 peak (~2.50 ppm)[13][14]. This is perfectly acceptable and must be noted during spectral processing.

Part 2: Troubleshooting Workflow & FAQs

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for addressing solubility issues with N-cyclohexyl-4-methyl-3-nitrobenzamide.

G cluster_0 Initial State cluster_1 Level 1 Interventions cluster_2 Level 2 Interventions cluster_3 Level 3 Interventions cluster_4 Outcome start Compound Insoluble in CDCl3 vortex Vortex / Invert start->vortex sonicate Sonicate (2-5 min) vortex->sonicate Still Insoluble success Clear Solution: Acquire NMR vortex->success Soluble heat Gentle Heating (~40°C) sonicate->heat Still Insoluble sonicate->success Soluble cosolvent Add Co-solvent (e.g., DMSO-d6) heat->cosolvent Still Insoluble / Precipitates on Cooling heat->success Soluble change_solvent Switch to Alternative Solvent (DMSO-d6, Acetone-d6) cosolvent->change_solvent Still Insoluble / Undesired Interaction cosolvent->success Soluble change_solvent->success Soluble

Caption: Logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q: Why is N-cyclohexyl-4-methyl-3-nitrobenzamide expected to be soluble in CDCl3?

A: The molecular structure provides clues to its expected solubility. It contains a nonpolar cyclohexyl group and a semi-aromatic tolyl group. However, it also features polar functional groups: a nitro group (-NO2) and a secondary amide (-CONH-). This combination of polar and nonpolar regions suggests moderate overall polarity. CDCl3 is also a solvent of moderate polarity, making it a reasonable first choice[13]. The predicted XLogP value of 3.2 further indicates a preference for lipophilic environments over highly aqueous ones, aligning with its expected solubility in chlorinated solvents[15].

Q: My synthesis was successful, and the compound is pure by other metrics. Why might it still be insoluble?

A: Several factors beyond chemical identity can influence solubility:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. A more stable, higher-energy lattice will be more difficult to dissolve than a less stable or amorphous form.

  • Concentration: You may be attempting to create a solution that is above the compound's saturation limit in CDCl3 at room temperature. For ¹H NMR, try using a smaller amount of material (e.g., 2-5 mg) if you suspect this is the issue[1].

  • Trace Impurities: An unforeseen, insoluble impurity from the synthesis or purification process could be giving the appearance that your target compound is insoluble.

  • Solvent Quality: The CDCl3 itself could be a factor. While uncommon, older bottles of CDCl3 can degrade, and water content can affect the solubility of certain compounds[1][16].

Q: What are the best alternative deuterated solvents for this compound?

A: If CDCl3 and its modifications fail, switching to a different solvent is the best course of action. The choice depends on finding a better match for the solute's polarity.

SolventFormulaResidual Peak (¹H)Boiling Point (°C)Characteristics & Considerations
Chloroform-d CDCl3~7.26 ppm61Good for nonpolar to moderately polar compounds. Low viscosity gives sharp peaks[13][16].
DMSO-d6 (CD3)2SO~2.50 ppm189Excellent for polar compounds. High viscosity can broaden peaks. Difficult to remove from sample[1][13][16].
Acetone-d6 (CD3)2CO~2.05 ppm56Good for a wide range of polarities. Low boiling point makes sample recovery easy. Can be reactive.
Benzene-d6 C6D6~7.16 ppm80Excellent for inducing aromatic solvent-induced shifts (ASIS), which can help resolve overlapping signals.
Methanol-d4 CD3OD~3.31 & 4.87 ppm65Good for polar compounds. Will exchange with labile protons (e.g., the amide N-H), causing that signal to disappear[13][17].

Note: Residual solvent peak positions can vary slightly based on temperature, concentration, and sample matrix.[14]

References

  • PubChem. (2026, January 24). N-cycloheptyl-4-methyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?[Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • ResearchGate. (2014, February 20). What is the best solvent for solution NMR spectroscopy for cellulose?[Link]

  • Tycko, R. (2013, September 17). NMR at low and ultralow temperatures. PubMed. [Link]

  • YouTube. (2021, May 13). Preparation of a Liquid State NMR Sample. [Link]

  • U.S. Environmental Protection Agency. N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid. CompTox Chemicals Dashboard. [Link]

  • PubChemLite. N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3). [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?[Link]

  • Tycko, R. (2013, March 7). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Wikipedia. Cosolvent. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • ResearchGate. (2020, December 26). What is the most suitable NMR solvent for carbon-based materials?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?[Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Reddit. (2022, November 25). NMR solvent that makes labile protons visible. r/OrganicChemistry. [Link]

  • Abbexa. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Cheméo. Chemical Properties of N-cyclohexyl-N-methyl-benzamide. [Link]

  • Ueda, K., et al. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. [Link]

  • Chemistry LibreTexts. (2022, August 8). 9.4: The Effect of Temperature on Solubility. [Link]

  • Tofiq, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • ResearchGate. Temperature Effect on NMR Surface Relaxation. [Link]

  • Sgourakis, N. G., et al. (2015). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-cyclohexyl-4-methyl-3-nitrobenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the successful crystallization of N-cyclohexyl-4-methyl-3-nitrobenzamide. Frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the successful crystallization of N-cyclohexyl-4-methyl-3-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a suitable crystallization solvent for N-cyclohexyl-4-methyl-3-nitrobenzamide?

A1: The fundamental principle for selecting a crystallization solvent is "like dissolves like".[1] This means that a solute will be most soluble in a solvent that has a similar polarity. N-cyclohexyl-4-methyl-3-nitrobenzamide possesses both nonpolar (cyclohexyl and methyl-substituted benzene ring) and polar (nitro and amide groups) functionalities. The predicted XlogP value of 3.2 suggests a significant nonpolar character, indicating that it will likely be more soluble in less polar solvents.[2] An ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for good crystal recovery upon cooling.[1]

Q2: I don't have specific solubility data for N-cyclohexyl-4-methyl-3-nitrobenzamide. Where should I start?

A2: When specific solubility data is unavailable, a systematic experimental approach is the most effective strategy. You should start by testing the solubility of a small amount of your compound (e.g., 10-20 mg) in a small volume (e.g., 0.5-1 mL) of a range of solvents with varying polarities. Based on the structure of N-cyclohexyl-4-methyl-3-nitrobenzamide, a good starting point for solvent screening would include alcohols, chlorinated solvents, and aromatic hydrocarbons. A related compound, 3-methyl-4-nitrobenzamide, is reported to be soluble in alcohol and slightly soluble in hot water, which further supports starting with alcoholic solvents.[3]

Q3: Can a mixed solvent system be beneficial for crystallizing N-cyclohexyl-4-methyl-3-nitrobenzamide?

A3: Yes, a mixed solvent system can be highly effective, especially when no single solvent provides the ideal solubility profile.[4] This technique is particularly useful if your compound is too soluble in one solvent and poorly soluble in another. The process typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes slightly turbid. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oiling Out: The compound separates as a liquid instead of forming solid crystals.The melting point of the compound may be lower than the boiling point of the solvent.[5] High impurity levels can also contribute to this issue.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool at a much slower rate. Consider using a solvent with a lower boiling point or a different mixed solvent system.
No Crystal Formation: The solution remains clear even after cooling.The solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having a high kinetic barrier to nucleation.[5]Induce Crystallization: • Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites. • Add a seed crystal of N-cyclohexyl-4-methyl-3-nitrobenzamide if available. • Cool the solution to a lower temperature using an ice-salt bath.[1] • Reduce the solvent volume by gentle evaporation and allow it to cool again.
Poor Crystal Yield: Only a small amount of product crystallizes out.Too much solvent was used, keeping a significant portion of the compound dissolved even at low temperatures.[5] The crystals were washed with a solvent that was not ice-cold.Concentrate the filtrate by evaporating some of the solvent and cool it again to recover more crystals. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals: The resulting crystals are discolored, indicating impurities.The impurities have similar solubility to the target compound and co-crystallize.Add a small amount of decolorizing charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product. Alternatively, a second recrystallization step may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Crystallization

This method is ideal when a single solvent with a steep solubility curve for N-cyclohexyl-4-methyl-3-nitrobenzamide is identified.

Workflow for Single Solvent Crystallization

A Dissolve compound in minimum hot solvent B Hot filtration (if insoluble impurities) A->B optional C Slow cooling to room temperature B->C D Further cooling (ice bath) C->D E Vacuum filtration to collect crystals D->E F Wash with ice-cold solvent E->F G Dry crystals F->G

Caption: Workflow for single solvent crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which N-cyclohexyl-4-methyl-3-nitrobenzamide is soluble when hot but poorly soluble when cold.

  • Dissolution: In a flask, add the crude N-cyclohexyl-4-methyl-3-nitrobenzamide and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent dropwise until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Crystallization (Solvent-Antisolvent)

This method is employed when a single suitable solvent cannot be found.

Workflow for Mixed Solvent Crystallization

A Dissolve compound in minimum 'good' solvent B Add 'bad' solvent dropwise until cloudy A->B C Add 'good' solvent to clarify B->C D Slow cooling C->D E Collect crystals D->E

Sources

Optimization

Troubleshooting low conversion in 4-methyl-3-nitrobenzoic acid amidation

Executive Summary Amidation of 4-methyl-3-nitrobenzoic acid (CAS 96-98-0) presents a specific set of electronic and steric challenges. While the 4-methyl group provides only minor steric bulk, the 3-nitro group is a stro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amidation of 4-methyl-3-nitrobenzoic acid (CAS 96-98-0) presents a specific set of electronic and steric challenges. While the 4-methyl group provides only minor steric bulk, the 3-nitro group is a strong electron-withdrawing group (EWG).[1] This significantly lowers the


 of the carboxylic acid (making the carboxylate more stable and less nucleophilic) while simultaneously making the aromatic ring electron-deficient.

Low conversion in this reaction is typically driven by activation failure rather than steric hindrance during the amine attack.[1][2] This guide addresses the kinetic bottlenecks of activating electron-deficient benzoic acids and provides robust protocols to ensure high conversion.

Diagnostic Workflow

Before altering your chemistry, identify the failure mode using this logic flow.

TroubleshootingFlow Start Start: Low Conversion CheckTLC 1. Check TLC/LCMS Is Active Ester Visible? Start->CheckTLC NoActiveEster No Active Ester (Activation Failure) CheckTLC->NoActiveEster Starting Material Remains ActiveEsterPresent Active Ester Persists (Coupling Failure) CheckTLC->ActiveEsterPresent Intermediate Accumulates CheckReagent Check Coupling Reagent Are you using EDC/DCC? NoActiveEster->CheckReagent CheckAmine Check Amine Nucleophilicity Is it an Aniline/EWG-Amine? ActiveEsterPresent->CheckAmine SwitchReagent Switch to HATU/T3P or Acid Chloride method CheckReagent->SwitchReagent Yes CheckBase Check Base Stoichiometry Is pH > 8? CheckReagent->CheckBase No (Using HATU) AddBase Increase DIPEA/NMM Ensure Carboxylate Formation CheckBase->AddBase No HeatCatalyst Add Catalyst (DMAP) or Heat (60°C) CheckAmine->HeatCatalyst Yes Sterics Steric Clash? Switch to Acid Chloride CheckAmine->Sterics No caption Figure 1: Diagnostic logic for identifying the kinetic bottleneck in amidation.

Module 1: The Activation Bottleneck (Coupling Reagents)

The Issue: The 3-nitro group stabilizes the benzoate anion.[1] In coupling reactions (e.g., EDC, HATU), the first step requires the carboxylate to nucleophilically attack the coupling reagent. Because 4-methyl-3-nitrobenzoate is a weak nucleophile , this initial attack is often the rate-determining step.[1] If you are using carbodiimides (EDC/DCC) without a strong catalyst, the reaction may never activate.

FAQ: Coupling Reagent Troubleshooting

Q: I am using EDC/HOBt, but I still see 90% starting material after 24 hours. Why? A: EDC is often too weak for electron-deficient acids.[1] The nitro group pulls electron density, making the carboxylate "lazy."

  • Solution: Switch to HATU or T3P (Propylphosphonic anhydride).[1] These reagents are more electrophilic and drive the activation step faster.[1]

  • Critical Step: Ensure you use 2.0 - 3.0 equivalents of base (DIPEA or TEA).[1] You must fully deprotonate the acid to force the attack on the uronium species.

Q: I switched to HATU, but now I see a new spot that isn't product. What is it? A: It is likely the O-acylisourea or the active ester (OBt/OAt ester) stalling.[1]

  • Reason: If your amine partner is bulky or electron-deficient (e.g., an aniline), it cannot attack the active ester fast enough.[1][2]

  • Fix: If the active ester forms but doesn't couple, you must increase the temperature to 50–60°C or switch to the Acid Chloride Method (see Module 2).

Module 2: The Acid Chloride Protocol (Gold Standard)

For 4-methyl-3-nitrobenzoic acid, the acid chloride pathway is the most robust method because it generates a highly reactive electrophile that does not depend on the carboxylate's nucleophilicity for the final coupling step.[1]

The Mechanism: Using Thionyl Chloride (


) with a catalytic amount of Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent  (chloroiminium ion), which is the active chlorinating species. This is essential for converting deactivated acids.[1]

VilsmeierMech DMF DMF (Catalyst) Intermediate Chloroiminium Ion (Active Species) DMF->Intermediate Activation SOCl2 SOCl2 (Reagent) SOCl2->Intermediate AcidChloride Acid Chloride (Highly Reactive) Intermediate->AcidChloride Cl- Transfer Acid 4-Methyl-3-Nitro Benzoic Acid Acid->AcidChloride Attacks Imine caption Figure 2: DMF-catalyzed activation of thionyl chloride.

Protocol: High-Conversion Acid Chloride Synthesis

Scope: Validated for 4-methyl-3-nitrobenzoic acid (1.0 g scale).

ReagentEquivalentsRole
4-Methyl-3-nitrobenzoic acid 1.0Substrate
Thionyl Chloride (

)
3.0 - 5.0Chlorinating Agent
DMF (Anhydrous) 2-3 dropsCritical Catalyst
DCM or Toluene [0.5 M]Solvent

Step-by-Step:

  • Suspend the benzoic acid in anhydrous DCM (or Toluene for higher boiling point).

  • Add Thionyl Chloride slowly under inert atmosphere (

    
    ).
    
  • Add catalytic DMF (2-3 drops).[1] Note: Gas evolution (

    
     and 
    
    
    
    ) will begin immediately.
  • Reflux for 2–3 hours. The solution should become clear (indicating conversion to the acid chloride).

  • Evaporate the solvent and excess

    
     completely (use a toluene azeotrope to remove trace 
    
    
    
    ).[1]
  • Redissolve the crude acid chloride in DCM and add to your amine solution (containing 1.5 eq TEA/DIPEA) at 0°C.

Module 3: The Amine Factor

If you have successfully activated the acid (confirmed by formation of acid chloride or active ester) but conversion to the amide is still low, the issue lies with the amine .

Q: My amine is an aniline (aromatic amine). The reaction is stuck. A: Anilines are poor nucleophiles.[1][3]

  • Strategy 1 (Base): Use Pyridine as both solvent and base.[1] It acts as an acyl transfer catalyst.[1]

  • Strategy 2 (Catalysis): Add 10 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acyl pyridinium intermediate.[1]

Q: My amine is a salt (e.g., Methylamine HCl). A: You must break the salt.

  • Fix: Ensure you add enough organic base (DIPEA) to neutralize both the HCl salt of the amine and the acid generated during coupling.[2] Total base should be

    
     2.5 equivalents.[1]
    

Module 4: Data & Comparison of Methods

Use this table to select the correct method for your specific constraints.

MethodSuitability for 4-Me-3-NO2-Benzoic AcidProsCons
EDC / HOBt Low Mild, easy workup.[1]Often fails to activate electron-deficient acids.[1]
HATU / DIPEA High Very fast activation.[1]Expensive; removing HATU byproducts can be difficult.[1]
Acid Chloride (

)
Very High Guaranteed activation; cheap.[1]Harsh conditions; requires moisture exclusion.[1]
Mixed Anhydride Medium Faster than EDC.[1]Risk of disproportionation (wrong attack).

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Technical Support Center: N-Methylbenzamide Amidation Reactions. Retrieved from

  • Organic Chemistry Frontiers. (2022).[1] Decarboxylative amination of benzoic acids bearing electron-donating substituents. Retrieved from

  • National Institutes of Health (NIH). (2016).[1] Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from

  • Common Organic Chemistry. (2023). Alcohol to Chloride (SOCl2 + cat.[1][6] DMF) Mechanism. Retrieved from

  • PubChem. (2025).[1] 4-Methyl-3-nitrobenzoic acid (Compound Summary). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Characterization of N-cyclohexyl-4-methyl-3-nitrobenzamide and Its Derivatives

As drug development pipelines increasingly rely on fragment-based drug discovery (FBDD), the structural validation of intermediate fragments becomes a critical quality control checkpoint. N-cyclohexyl-4-methyl-3-nitroben...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development pipelines increasingly rely on fragment-based drug discovery (FBDD), the structural validation of intermediate fragments becomes a critical quality control checkpoint. N-cyclohexyl-4-methyl-3-nitrobenzamide has recently emerged as a vital synthetic precursor and structural fragment in the development of potent ATAD2 inhibitors targeting triple-negative breast cancer (TNBC)[1].

To ensure downstream synthetic success, researchers must rigorously verify the structural integrity of this compound. This guide provides an authoritative comparison of the ¹H NMR performance of N-cyclohexyl-4-methyl-3-nitrobenzamide against its non-nitrated and tertiary amide alternatives, detailing the mechanistic causality behind its unique spectral signature in CDCl₃.

Mechanistic Insights: The Electronic Effects of the Nitro Group

When analyzing the ¹H NMR spectrum of N-cyclohexyl-4-methyl-3-nitrobenzamide, the spectral topology is entirely dictated by the profound electronic perturbations introduced by the nitro (-NO₂) group. As a Senior Application Scientist, I emphasize looking beyond mere peak assignments to understand the causality of the chemical shifts:

  • Symmetry Breaking & Deshielding: In a standard, unsubstituted benzamide, the aromatic ring maintains magnetic symmetry, often resulting in overlapping multiplets. The introduction of the strongly electron-withdrawing nitro group at the 3-position disrupts this symmetry. Through a combination of inductive (-I) and resonance (-M) effects, the electron density around the H2 proton (isolated between the nitro and carbonyl groups) is severely depleted. This causes a dramatic downfield shift to 8.30 ppm [1].

  • Spin-Spin Coupling Isolation: Because H2 lacks adjacent ortho-protons, it appears as a sharp singlet (or a finely split meta-doublet, depending on magnetic field strength), making it the most diagnostic peak for confirming successful nitration at the 3-position[1].

  • Methyl Group Perturbation: The methyl group at the 4-position is situated ortho to the nitro group. The electron-withdrawing nature of the -NO₂ group deshields these aliphatic protons, pushing the typical toluyl-methyl signal from ~2.3 ppm down to ~2.64 ppm [1].

Comparative NMR Data Analysis

To objectively benchmark the spectral performance of our target compound, we compare it against two structural alternatives: N-cyclohexylbenzamide (a baseline analog lacking the nitro and methyl groups)[2] and (4-methyl-3-nitrophenyl)(thiomorpholino)methanone (a tertiary amide derivative used in similar ATAD2 inhibitor workflows)[1].

Table 1: ¹H NMR Chemical Shift Comparison (400-600 MHz, CDCl₃)
Proton EnvironmentN-cyclohexyl-4-methyl-3-nitrobenzamide (Target)[1]N-cyclohexylbenzamide (Baseline Alternative)[2](4-methyl-3-nitrophenyl)(thiomorpholino)methanone[1]
Aromatic H2 8.30 ppm (s)7.74 ppm (d, J = 7.2 Hz)8.01 ppm (d, J = 1.5 Hz)
Aromatic H6 7.94 ppm (d, J = 7.9 Hz)7.74 ppm (d, J = 7.2 Hz)7.54 ppm (dd, J = 7.8, 1.5 Hz)
Aromatic H5 7.42 ppm (d, J = 7.9 Hz)7.47–7.36 ppm (m)7.42 ppm (d, J = 7.8 Hz)
Amide NH 6.12 ppm (d, J = 6.7 Hz)6.18 ppm (br s)N/A (Tertiary Amide)
Ar-CH₃ ~2.64 ppm (s)N/A2.64 ppm (s)
Aliphatic CH (α) 3.97 ppm (m)3.99–3.90 ppm (m)4.02, 3.71 ppm (br s)

Key Takeaway: The transition from a secondary amide (Target) to a tertiary amide (Thiomorpholino derivative) alters the conformation of the carbonyl group, which subtly shields the H2 proton (shifting it from 8.30 ppm to 8.01 ppm). This demonstrates the high sensitivity of the H2 proton to the spatial orientation of the adjacent amide bond.

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to when acquiring the ¹H NMR spectrum of N-cyclohexyl-4-methyl-3-nitrobenzamide.

Phase 1: Sample Preparation

  • Weigh exactly 5–10 mg of the synthesized N-cyclohexyl-4-methyl-3-nitrobenzamide.

  • Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Critical Step: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. This removes paramagnetic particulates (e.g., residual catalyst) that cause localized magnetic field inhomogeneities and broaden the diagnostic H2 singlet.

Phase 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm).

  • Perform Automated Tuning and Matching (ATM) for the ¹H probe to maximize signal-to-noise ratio (SNR).

  • Execute gradient shimming (Z1–Z5) until the TMS signal line-width at half-height is < 1.0 Hz.

Phase 3: Acquisition & Processing

  • Run a standard 1D ¹H pulse sequence (e.g., zg30).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the amide NH proton, which frequently suffers from integration truncation if pulsed too rapidly.

  • Acquire 16–32 transients at 298 K.

  • Apply a zero-filling factor to 64k data points, perform Fourier Transformation (FT), and calibrate the chemical shift scale by setting the residual CHCl₃ peak to exactly 7.26 ppm.

Workflow Visualization

Below is the standardized logical workflow for the preparation, acquisition, and processing of benzamide derivatives to ensure high-fidelity spectral data.

NMR_Workflow A Sample Prep (5-10 mg in CDCl3) B Lock & Shim (CDCl3 δ 7.26) A->B C Pulse & Acquire (400 MHz, 298 K) B->C D Signal Processing (FT, Phase, Baseline) C->D E Spectral Analysis (Peak Assignment) D->E

Figure 1: Standardized 1H NMR workflow for benzamide derivative characterization.

References

  • Yao, D., You, J., Yang, X., Zhang, J., & Yao, X. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2242601. URL:[Link]

  • Supporting Information: Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite (N-cyclohexylbenzamide NMR Data). AWS / Royal Society of Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of N-cyclohexyl-4-methyl-3-nitrobenzamide: A Predictive Analysis

In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), serves as an indispensable tool, offering a direct window into the carbon framework of a molecule.[1][2] This guide provides an in-depth analysis and prediction of the ¹³C NMR chemical shifts for N-cyclohexyl-4-methyl-3-nitrobenzamide, a compound of interest for its potential applications in medicinal chemistry.

Given the absence of published experimental data for this specific molecule, this guide employs a comparative methodology. By dissecting the electronic environment of N-cyclohexyl-4-methyl-3-nitrobenzamide and comparing it with structurally analogous compounds, we can confidently predict its ¹³C NMR spectrum. This approach not only provides a valuable reference for researchers working with this or similar scaffolds but also illustrates the logical process of spectral interpretation and prediction.

The Structural and Electronic Landscape

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In N-cyclohexyl-4-methyl-3-nitrobenzamide, the substitution pattern on the aromatic ring creates a unique electronic distribution.

  • The Amide Group (-CONH-): The carbonyl carbon is significantly deshielded and typically appears far downfield. The amide group as a whole is an activating, ortho-, para-directing group due to the lone pair on the nitrogen, but its carbonyl component is electron-withdrawing.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent strongly deshields the carbons it is attached to (ipso-carbon) and those at the ortho and para positions through both inductive and resonance effects.

  • The Methyl Group (-CH₃): This is a weakly electron-donating group, causing a slight shielding (upfield shift) of the ipso, ortho, and para carbons.

The interplay of these substituents dictates the final chemical shifts of the aromatic carbons.

cluster_molecule N-cyclohexyl-4-methyl-3-nitrobenzamide cluster_effects Electronic Effects Influencing Chemical Shifts mol e1 Strong Electron-Withdrawing Effect (Deshielding) from -NO₂ e1->mol:n e2 Weak Electron-Donating Effect (Shielding) from -CH₃ e2->mol:n e3 Deshielding of Carbonyl Carbon from Electronegative Oxygen e3->mol:s

Caption: Key electronic influences on the ¹³C NMR shifts in the target molecule.

Comparative Data from Analogous Structures

To build our prediction, we will examine experimental data from compounds that represent key fragments of our target molecule. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Experimental ¹³C NMR Data for 4-Methyl-3-nitrobenzoic Acid

This analogue provides critical information on the substitution effects on the aromatic ring.

Carbon AtomChemical Shift (ppm, in DMSO-d6)
C=O165.7
C1131.5
C2134.4
C3147.5
C4133.0
C5129.5
C6125.1
-CH₃19.5

Data sourced from ChemicalBook.[3]

Table 2: Experimental ¹³C NMR Data for N-cyclohexylbenzamide

This compound informs the expected shifts for the N-cyclohexyl group and the benzamide core without the ring substituents.

Carbon Atom (Assignment)Chemical Shift (ppm, in CDCl₃)
C=O166.6
C1 (ipso-amide)135.0
C2/C6 (ortho)126.8
C3/C5 (meta)128.5
C4 (para)131.2
C1' (cyclohexyl, N-CH)48.7
C2'/C6' (cyclohexyl)33.2
C3'/C5' (cyclohexyl)25.5
C4' (cyclohexyl)24.9

Data sourced from supporting information by Mannepalli, L. K.[4]

Predicted ¹³C NMR Chemical Shifts for N-cyclohexyl-4-methyl-3-nitrobenzamide

By synthesizing the data from our comparative compounds and applying established principles of substituent effects, we can predict the chemical shifts for the target molecule. The numbering scheme below will be used for the assignments.

Numbered structure of N-cyclohexyl-4-methyl-3-nitrobenzamide

Table 3: Predicted ¹³C NMR Chemical Shifts for N-cyclohexyl-4-methyl-3-nitrobenzamide

Carbon AtomPredicted Shift (ppm)Rationale
C7 (C=O) ~165-167Typical range for a benzamide carbonyl.[5]
C1 ~135-137Deshielded due to attachment to the amide, but less so than C3.
C2 ~133-135Influenced by the para-nitro group, likely deshielded.
C3 ~148-151Strongly deshielded by the directly attached electron-withdrawing nitro group.
C4 ~138-140Attached to the methyl group but also ortho to the nitro group, leading to a net deshielding effect.
C5 ~129-131Meta to the nitro group and ortho to the methyl group, experiencing moderate effects.
C6 ~124-126Ortho to the amide group and meta to the nitro group.
C8 (-CH₃) ~19-21Typical range for an aromatic methyl group.
C1' ~48-50The cyclohexyl carbon directly attached to the nitrogen, consistent with N-cyclohexylbenzamide.[4][6]
C2'/C6' ~32-34Beta to the nitrogen atom.[4]
C3'/C5' ~25-26Gamma to the nitrogen atom.[4]
C4' ~24-25The most shielded cyclohexyl carbon, delta to the nitrogen.[4]

Experimental Protocol for Spectrum Acquisition

To validate these predictions, a standardized experimental approach is essential. The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 15-25 mg of the N-cyclohexyl-4-methyl-3-nitrobenzamide sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can slightly alter chemical shifts.[1]
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup & Data Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:
  • Spectral Width: ~240-250 ppm to cover all expected carbon signals.
  • Acquisition Time: ~1.0-1.5 seconds.
  • Relaxation Delay (d1): 2-5 seconds to ensure proper T1 relaxation, especially for quaternary carbons.
  • Pulse Angle: 30-45 degrees to optimize signal without saturation.
  • Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

  • Integrate the signals (note: integration in ¹³C NMR is not always reliably quantitative without specific experimental setups).

    Caption: Workflow for the experimental validation of ¹³C NMR predictions.

Advanced Methodologies for Prediction

While comparative analysis is a powerful tool, modern computational methods offer even greater predictive accuracy. Density Functional Theory (DFT) calculations and machine learning (ML) models are now widely used to predict NMR chemical shifts with high precision, often achieving root-mean-square deviations of less than 2 ppm for ¹³C nuclei.[7][8] These methods are particularly valuable for distinguishing between isomers or for complex molecules where empirical data is scarce.[9][10]

Conclusion

This guide provides a robust, predicted ¹³C NMR dataset for N-cyclohexyl-4-methyl-3-nitrobenzamide based on a logical, evidence-based comparative approach. By leveraging experimental data from analogous structures, we have assigned chemical shifts for each carbon atom in the molecule. The outlined experimental protocol provides a clear pathway for researchers to acquire their own data for validation. For those requiring the highest level of accuracy, the integration of computational prediction methods is recommended. This comprehensive analysis serves as a practical resource for scientists engaged in the synthesis and characterization of novel benzamide derivatives.

References

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software. [Link]

  • ChemRxiv. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • Mannepalli, L. K. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Institute of Chemical Technology, Mumbai. [Link]

  • Taylor & Francis Online. (2007). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters, 20(8). [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

  • PubChem. (n.d.). N-Cyclohexylbenzamide. National Institutes of Health. [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2367. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. College of Science. [Link]

  • University of Calcutta. (n.d.). 13C NMR spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Comparative

Comparative Guide: Biological Activity of N-Cyclohexyl vs. N-Cycloheptyl Nitrobenzamides

[1][2] Executive Summary This technical guide provides a head-to-head comparison of N-cyclohexyl nitrobenzamide and N-cycloheptyl nitrobenzamide derivatives.[1][2] These compounds belong to a class of pharmacophores exte...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a head-to-head comparison of N-cyclohexyl nitrobenzamide and N-cycloheptyl nitrobenzamide derivatives.[1][2] These compounds belong to a class of pharmacophores extensively researched for their antitubercular (targeting DprE1) and anticancer (targeting ATAD2 bromodomains) activities.[3]

Key Insight: While both derivatives share the core nitrobenzamide scaffold essential for covalent inhibition mechanisms, the expansion of the hydrophobic ring from 6-membered (cyclohexyl) to 7-membered (cycloheptyl) significantly alters lipophilicity (


)  and steric fit . Experimental data indicates that while the cycloheptyl variant offers superior membrane permeability due to higher lipophilicity, it often suffers from reduced potency in sterically constrained binding pockets (e.g., ATAD2) compared to the tighter-binding cyclohexyl analog.[2][3]

Chemical Structure & Physicochemical Properties[2][4][5][6][7][8][9]

The biological divergence between these two analogues stems from the physicochemical impact of ring expansion.

Comparative Physicochemical Profile[10][11][12]
FeatureN-Cyclohexyl NitrobenzamideN-Cycloheptyl NitrobenzamideImpact on Bioactivity
Ring Size 6-membered (

)
7-membered (

)
Cycloheptyl adds steric bulk, potentially clashing with narrow active site residues.[1][2][3]
Conformation Chair (Rigid/Stable)Twist-chair (Flexible)Cycloheptyl's flexibility incurs a higher entropic penalty upon binding.[1][2][3]
Lipophilicity (

)
~2.5 - 2.8~3.0 - 3.4Higher

in cycloheptyl improves passive transport but decreases aqueous solubility.[1][2]
Molecular Weight ~248.28 Da~262.31 DaNegligible difference in mass, but significant in molecular volume.[2][3][4]
Structural Visualization (Synthesis & Logic)[2][3]

G Start Nitrobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine6 Cyclohexylamine (Nucleophile) Amine6->Inter Amine7 Cycloheptylamine (Nucleophile) Amine7->Inter Prod6 N-Cyclohexyl Nitrobenzamide (Rigid Chair) Inter->Prod6 - HCl (High Yield) Prod7 N-Cycloheptyl Nitrobenzamide (Flexible Twist) Inter->Prod7 - HCl (High Yield)

Figure 1: Divergent synthesis pathways yielding products with distinct conformational landscapes.

Biological Activity Analysis

A. Anticancer Activity: ATAD2 Bromodomain Inhibition

Recent research into ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors highlights a critical SAR (Structure-Activity Relationship) divergence between these two analogues.[1][3]

  • Target: ATAD2 is a co-activator of the MYC oncogene, often overexpressed in triple-negative breast cancer.[2][4]

  • Mechanism: The nitrobenzamide moiety acts as a scaffold to position the hydrophobic ring into the "ZA loop" region of the bromodomain.

Experimental Data Comparison: In a study evaluating 3-nitrobenzamide derivatives against BT-549 cancer cells:

CompoundSubstituent (

)
Yield (%)Activity Trend
17g Cyclohexyl88%High : Fits optimally in the hydrophobic pocket.[1]
17j Cycloheptyl92%Decreased : The larger

ring causes steric clashes with the ZA loop residues, reducing binding affinity despite higher lipophilicity.[4]
B. Antitubercular Activity: DprE1 Inhibition

Nitrobenzamides are a validated class of antitubercular agents that inhibit DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) .[1][2][5][6]

  • Mechanism of Action: Suicide inhibition. The nitro group is reduced by the enzyme's FAD cofactor to a nitroso species (

    
    ), which then forms a covalent bond with Cysteine 387  in the active site.[7]
    
  • SAR Insight: Efficacy relies on the "Lock and Key" fit to position the nitro group near FAD.

    • Cyclohexyl: Often used as a bioisostere for phenyl rings in DprE1 inhibitors (like PBTZ169 analogues).[3] It provides a balance of solubility and hydrophobic interaction.

    • Cycloheptyl: While highly active in cell-based assays due to cell wall penetration (mycobacterial cell walls are lipid-rich), it often shows lower in vitro enzymatic inhibition if the binding pocket is tight.[1] However, in whole-cell assays (MIC), the cycloheptyl derivative may perform comparably due to superior uptake.[2][3][4]

Mechanism of Action Diagram (DprE1)

DprE1 Drug Nitrobenzamide Drug (Prodrug) Complex Michaelis Complex (Non-covalent binding) Drug->Complex Enzyme DprE1 Enzyme (FAD Cofactor) Enzyme->Complex Reduction Nitro (-NO2) -> Nitroso (-NO) (via FADH2) Complex->Reduction Covalent Covalent Adduct (Cys387-Drug) Reduction->Covalent Nucleophilic Attack by Cys387 Death Cell Wall Lysis (Bacterial Death) Covalent->Death Irreversible Inhibition

Figure 2: The suicide inhibition mechanism of nitrobenzamides against M. tuberculosis.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

Protocol A: Synthesis of N-Cycloalkyl Nitrobenzamides

Objective: Synthesize N-cyclohexyl-3-nitrobenzamide (or N-cycloheptyl analogue).

  • Reagents:

    • 3-Nitrobenzoyl chloride (1.0 eq)[1][3]

    • Cyclohexylamine OR Cycloheptylamine (1.1 eq)[3]

    • Triethylamine (

      
      ) (1.5 eq)[3][8]
      
    • Dichloromethane (DCM) (anhydrous)[3]

  • Procedure:

    • Step 1: Dissolve the amine (cyclohexyl or cycloheptyl) and

      
       in anhydrous DCM at 0°C under nitrogen atmosphere.
      
    • Step 2: Add 3-nitrobenzoyl chloride dropwise (dissolved in minimal DCM) to the amine solution.[8] Note: The reaction is exothermic; control addition rate.

    • Step 3: Stir at room temperature for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[2][3]

    • Step 4: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

      
       (to remove acid), and finally brine.[2][3]
      
    • Step 5: Dry over

      
      , filter, and concentrate in vacuo.
      
    • Step 6: Recrystallize from Ethanol/Water to obtain the pure solid.

  • Expected Yield: 85–95%.

  • Validation:

    • N-Cyclohexyl product mp: ~156°C.[1][2][4]

    • N-Cycloheptyl product mp: ~120–125°C (Lower due to ring flexibility).[1][2]

Protocol B: Antimicrobial Susceptibility Assay (Alamar Blue)

Objective: Determine MIC against S. aureus or M. smegmatis.[2][3]

  • Preparation: Prepare stock solutions of compounds in DMSO (10 mg/mL).

  • Plating: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

  • Dilution: Perform serial 2-fold dilutions of the nitrobenzamide derivatives across the plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24h (S. aureus) or 48h (M. smegmatis).

  • Readout: Add 20 µL Alamar Blue (Resazurin) reagent. Incubate for 4–6 hours.

    • Blue: No growth (Inhibition).[2][3]

    • Pink: Growth (Metabolic reduction of Resazurin).

  • Analysis: The lowest concentration remaining blue is the MIC.

References

  • Yao, D., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells.[1][2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Source of direct comparison data for Compound 17g (cyclohexyl) vs 17j (cycloheptyl).[3]

  • Tereshina, V., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[2][3][4] Pharmaceuticals.[2][9][4][10][11] Link[3]

    • Provides the SAR context for N-alkyl nitrobenzamides as DprE1 inhibitors.
  • Makam, P., et al. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.[2][3][4] International Journal of Pharmacy and Biological Sciences. Link

    • General antimicrobial protocols and synthesis valid
  • PubChem. N-cycloheptyl-4-methyl-3-nitrobenzamide Compound Summary.Link[3]

    • Physicochemical property verific

Sources

Validation

A Comprehensive Guide to Determining the HPLC Retention Time of N-cyclohexyl-4-methyl-3-nitrobenzamide

In the landscape of pharmaceutical research and drug development, the precise analytical characterization of novel chemical entities is paramount. N-cyclohexyl-4-methyl-3-nitrobenzamide, a compound of interest for its po...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise analytical characterization of novel chemical entities is paramount. N-cyclohexyl-4-methyl-3-nitrobenzamide, a compound of interest for its potential biological activities, requires robust analytical methods for its purification, quantification, and quality control. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the High-Performance Liquid Chromatography (HPLC) retention time of N-cyclohexyl-4-methyl-3-nitrobenzamide. We will delve into a validated experimental protocol, compare its chromatographic behavior with alternative compounds, and elucidate the scientific principles governing its separation.

Understanding the Analyte: N-cyclohexyl-4-methyl-3-nitrobenzamide

N-cyclohexyl-4-methyl-3-nitrobenzamide is a moderately nonpolar molecule, a characteristic primarily dictated by the cyclohexyl and methyl-substituted phenyl groups. The presence of the nitro group and the amide linkage introduces some polarity. The predicted octanol-water partition coefficient (XlogP) of 3.2 suggests that it is well-suited for reversed-phase HPLC, where retention is driven by hydrophobic interactions with a nonpolar stationary phase.[1]

Experimental Protocol: A Validated Reversed-Phase HPLC Method

The following protocol outlines a robust method for determining the retention time of N-cyclohexyl-4-methyl-3-nitrobenzamide. This method is designed to be a self-validating system, with explanations for each parameter choice to ensure reproducibility and accuracy.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[2] The benzamide chromophore is expected to have a strong absorbance around 254 nm, a common wavelength for detection.[3]

ParameterSpecificationRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for moderately nonpolar compounds like the target analyte.[2][4] The column dimensions and particle size offer a good balance between resolution and analysis time.[5]
Mobile Phase Acetonitrile : Water (50:50, v/v)This isocratic mobile phase composition provides a good starting point for achieving a reasonable retention time.[2][6] The ratio can be adjusted to fine-tune the retention. Increasing the percentage of the organic modifier (acetonitrile) will decrease the retention time, while increasing the aqueous portion will increase it.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without generating excessive backpressure.[2]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.[2]
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can affect mobile phase viscosity and analyte solubility.[8][9]
Detection Wavelength 254 nmBenzamide derivatives typically exhibit strong UV absorbance at this wavelength.[2][6]
Run Time 10 minutesAn initial run time that should be sufficient to elute the target compound and any potential impurities.
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, accurately mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. It is crucial to degas the solution for at least 15 minutes using a sonicator or vacuum filtration to prevent the formation of air bubbles in the system, which can cause retention time instability.[2]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of N-cyclohexyl-4-methyl-3-nitrobenzamide reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to the mark with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.[2]

Working Standard Solution (50 µg/mL):

  • Pipette 5 mL of the stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Acetonitrile:Water 50:50) StandardPrep Prepare Standard Solution (50 µg/mL) Equilibrate Equilibrate C18 Column StandardPrep->Equilibrate Inject Inject 20 µL of Standard Equilibrate->Inject Elute Isocratic Elution (1.0 mL/min, 30°C) Inject->Elute Detect UV Detection at 254 nm Elute->Detect Record Record Chromatogram Detect->Record Identify Identify Peak of Interest Record->Identify DetermineRT Determine Retention Time (tR) Identify->DetermineRT

Figure 1: Experimental workflow for determining the HPLC retention time.

Comparative Analysis: Factors Influencing Retention Time

The retention time of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity.[10][11] By comparing the structure of N-cyclohexyl-4-methyl-3-nitrobenzamide with hypothetical analogs, we can predict shifts in retention time.

CompoundStructural ModificationPredicted XlogPExpected Retention Time Shift (vs. Target)Rationale
N-cyclohexyl-4-methyl-3-nitrobenzamide (Target) -3.2[1]-Baseline for comparison.
N-phenyl-4-methyl-3-nitrobenzamide Cyclohexyl replaced with Phenyl~3.0ShorterThe phenyl group is generally less hydrophobic than a cyclohexyl group, leading to weaker interaction with the C18 stationary phase.
N-cyclohexyl-3-nitrobenzamide Removal of the 4-methyl group~2.7ShorterThe removal of a nonpolar methyl group decreases the overall hydrophobicity of the molecule, resulting in a shorter retention time.
N-cyclohexyl-4-methylbenzamide Removal of the 3-nitro group~3.5LongerThe nitro group is a polar functional group. Its removal significantly increases the hydrophobicity of the compound, leading to a longer retention time.
N-cycloheptyl-4-methyl-3-nitrobenzamide Cyclohexyl replaced with Cycloheptyl3.7[12]LongerThe larger cycloheptyl ring has a greater surface area for hydrophobic interactions with the stationary phase, resulting in a longer retention time.

Troubleshooting and Optimization

Should the initial conditions not yield a satisfactory retention time (ideally between 2 and 10 minutes for good resolution and efficiency), the following adjustments can be made:

  • Retention Time Too Short: Increase the proportion of water in the mobile phase (e.g., to 40:60 Acetonitrile:Water). This increases the mobile phase polarity, leading to stronger retention of the nonpolar analyte.[7]

  • Retention Time Too Long: Increase the proportion of acetonitrile in the mobile phase (e.g., to 60:40 Acetonitrile:Water). This decreases the mobile phase polarity, accelerating the elution of the analyte.[7]

  • Poor Peak Shape: If peak tailing is observed, it could be due to interactions with residual silanols on the silica-based stationary phase. Adding a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions and improve peak symmetry.[3][4] The mobile phase pH can dramatically affect the retention of ionizable compounds.[10]

Conclusion

While a specific, previously published retention time for N-cyclohexyl-4-methyl-3-nitrobenzamide may not be readily available, a robust and reproducible value can be determined using the detailed reversed-phase HPLC method presented in this guide. By understanding the fundamental principles of chromatography and the physicochemical properties of the analyte, researchers can confidently establish and optimize a suitable analytical method. The provided protocol serves as a strong foundation for the quality control and further investigation of this and structurally related compounds.

References

  • Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography.
  • LCGC Blog. (2015, May 12). Troubleshooting Retention Time Issues in Reversed Phase HPLC.
  • Stack Exchange. (2021, March 13). Retention Time Change in Reversed Phase Chromatography (revised).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • ResearchGate. (2025, November 26). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • PubChem. N-cyclohexyl-4-methyl-3-nitrobenzamide.
  • PubChem. (2026, January 24). N-cycloheptyl-4-methyl-3-nitrobenzamide.
  • Agilent. Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations.
  • LCGC International. (2020, November 12). How Much Retention Time Variation Is Normal?

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-cyclohexyl-4-methyl-3-nitrobenzamide

Executive Summary & Scientific Rationale Handling N-cyclohexyl-4-methyl-3-nitrobenzamide requires a safety strategy that goes beyond standard laboratory protocols. As a nitro-aromatic amide, this compound presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Handling N-cyclohexyl-4-methyl-3-nitrobenzamide requires a safety strategy that goes beyond standard laboratory protocols. As a nitro-aromatic amide, this compound presents a dual-threat profile: the nitro group (


)  poses a risk of systemic toxicity via dermal absorption (methemoglobinemia), while the cyclohexyl moiety  increases lipophilicity, potentially enhancing skin permeation rates compared to simpler nitrobenzamides.

This guide prioritizes Barrier Integrity and Respiratory Isolation . We do not merely "wear gear"; we establish a self-validating isolation system to prevent the three primary vectors of exposure: inhalation of particulates, dermal absorption of solutions, and fomite transfer.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific molecular hazards.

Hazard ClassRisk DescriptionMechanistic Insight
Acute Toxicity (Dermal) High RiskNitro-aromatics can penetrate intact skin.[1][2] In vivo reduction to reactive hydroxylamines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
Skin/Eye Irritation Moderate RiskAmide functionality combined with the nitro group acts as a contact irritant. Dust can cause mechanical and chemical corneal injury.
Inhalation (STOT-SE) High RiskFine particulates (dust) are easily aerosolized during weighing. Inhalation bypasses first-pass metabolism, leading to rapid systemic uptake.
Lipophilicity Variable RiskThe cyclohexyl ring increases

(octanol-water partition coefficient), facilitating transport across the lipid bilayer of the stratum corneum.

PPE Specification Matrix

The following specifications are non-negotiable for handling quantities >10 mg.

Protective Equipment Table
Protection ZoneComponentSpecificationRationale
Hand (Primary) Inner GloveNitrile (0.11 mm / 4 mil) Provides tactile sensitivity for weighing; acts as the final barrier.
Hand (Secondary) Outer GloveNitrile (Extended Cuff, >0.15 mm / 6 mil) "Sacrificial" layer. Must be chemically resistant to the carrier solvent (e.g., DCM, DMSO).
Respiratory Engineering ControlChemical Fume Hood Primary containment.[3] Face velocity must be verified >0.5 m/s.
Respiratory Backup PPEN95 or P100 Respirator Only if working outside a hood (not recommended) or during spill cleanup.
Ocular Eye WearChemical Splash Goggles Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Body GarmentTyvek® Lab Coat or Sleeve Covers Cotton absorbs liquids and holds them against the skin. Tyvek repels dust and splashes.

Visualization: PPE Decision Logic

The following decision tree illustrates the logic for selecting PPE based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Soln Solution (Organic Solvent) Start->State_Soln Qty_Small < 100 mg State_Solid->Qty_Small Weighing Qty_Large > 100 mg State_Solid->Qty_Large Bulk Transfer Level_3 Level 3: Strict Double Gloves (Long Cuff) Full Tyvek Suit/Apron Face Shield + Goggles State_Soln->Level_3 High Permeation Risk Level_2 Level 2: Enhanced Double Nitrile Gloves Splash Goggles Tyvek Sleeves Qty_Small->Level_2 Qty_Large->Level_3 Level_1 Level 1: Standard Nitrile Gloves (Single) Safety Glasses Fume Hood

Figure 1: PPE Selection Logic based on physical state and quantity.[3][4][5][6][7] Note that solutions pose a higher permeation risk due to the solvent carrier effect.

Operational Protocol: The "Clean-to-Dirty" Workflow

Trust is built on consistency. Follow this protocol to ensure zero exposure.

Phase 1: Donning (Pre-Entry)
  • Inspection: Check fume hood certification sticker. Verify airflow.

  • Body Defense: Don laboratory coat (fully buttoned). If handling >1g, don Tyvek sleeve covers over the lab coat cuffs.

  • Ocular Defense: Don chemical splash goggles. Adjust strap for a tight seal against the temples.

  • Hand Defense (Layer 1): Don inner nitrile gloves (Standard blue/purple). Inspect for micro-tears by inflating slightly with air.

  • Hand Defense (Layer 2): Don outer nitrile gloves (Extended cuff). Pull the cuff over the lab coat/Tyvek sleeve to create a shingle effect (liquid runs off, not in).

Phase 2: Handling (The Critical Zone)
  • The "Working Triangle": Keep all open containers at least 6 inches inside the hood sash.

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during weighing.

  • Solvent Trap: If dissolving, add solvent slowly. The heat of solution (if any) can increase vapor pressure.

Phase 3: Doffing (Exit Strategy)

Crucial Step: Most exposures occur here due to cross-contamination.

  • Outer Glove Removal: Use the "Beak Method." Pinch the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the dirty glove in the gloved hand. Slide a finger under the wrist of the remaining outer glove and peel it off over the first one. Discard immediately.

  • Inspection: Inspect inner gloves. If clean, remove goggles.

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Emergency Response & Disposal

Spill Management

If N-cyclohexyl-4-methyl-3-nitrobenzamide is spilled:

  • Solid: Do not dry sweep (generates dust).[3] Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Solution: Absorb with vermiculite or sand.

  • Decontamination: Clean surface with Ethanol or Acetone, followed by a soap water wash. The organic solvent is necessary to solubilize the lipophilic cyclohexyl-amide residue.

Disposal Classification
  • Waste Stream: Organic Waste (Nitrogen-Containing).

  • Labeling: Must be clearly labeled "Toxic" and "Irritant."

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong reducing agents, as nitro compounds can react violently.

Visualization: Operational Workflow

Handling_Workflow Prep 1. Prep Area (Check Airflow) Donning 2. Don PPE (Double Glove) Prep->Donning Handling 3. Handling (Keep inside Hood) Donning->Handling Waste 4. Waste Segregation (Organic/Toxic) Handling->Waste Doffing 5. Doffing (Beak Method) Waste->Doffing Wash 6. Wash Hands (Cool Water) Doffing->Wash

Figure 2: Step-by-step operational lifecycle for safe handling.[3][8]

References

  • National Institute for Occupational Safety and Health (NIOSH). p-Nitrochlorobenzene - IDLH. Centers for Disease Control and Prevention. [Link]

    • Context: Provides toxicological grounding for nitro-aromatic absorption and IDLH values used to determine respir
  • Context: Used as a structural analog to establish baseline hazards (Acute Tox 3, Skin Irrit 2) for the nitrobenzamide core.
  • Context: Validates the requirement for double-gloving and specific waste disposal p
  • PubChem. Compound Summary: N-cyclohexyl-4-methylbenzenesulfonamide (Analog). National Library of Medicine. [Link]

    • Context: Utilized for "Read-Across" toxicology regarding the lipophilicity and potential irritation properties of cyclohexyl-substituted amides.

Sources

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Feasible Synthetic Routes

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N-cyclohexyl-4-methyl-3-nitrobenzamide
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N-cyclohexyl-4-methyl-3-nitrobenzamide
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